tert-Butyl (10-aminodecyl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(10-aminodecyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPJHYIFKJREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216961-61-4 | |
| Record name | Decane-1,10-diamine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl (10-aminodecyl)carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (10-aminodecyl)carbamate is a bifunctional linker molecule of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound. It is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.
Chemical Properties
This compound is an aliphatic hydrocarbon chain with a terminal primary amine and a Boc-protected amine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups allows for selective functionalization of the free terminal amine. The Boc group can be readily removed under acidic conditions to liberate the second primary amine, enabling further conjugation.[2]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₂N₂O₂ | [3] |
| Molecular Weight | 272.43 g/mol | [3] |
| CAS Number | 216961-61-4 | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 105-108 °C (for tert-Butyl carbamate) | [1][4][5] |
| Boiling Point | 380.4 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Soluble in methanol, chloroform, and methylene (B1212753) chloride. Slightly soluble in petroleum ether and water. | [5] |
| Storage Conditions | Store at 2-8°C, protected from light. | [4] |
Experimental Protocols
Synthesis of this compound (Mono-Boc Protection of 1,10-Diaminodecane)
This protocol describes a common method for the selective mono-Boc protection of a symmetrical diamine.[5][7][8]
Materials:
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Monoprotonation of the Diamine:
-
Dissolve 1,10-diaminodecane (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes. This step selectively protonates one of the amino groups, rendering it less reactive.[5][7]
-
-
Boc Protection:
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected by-product.[8]
-
Adjust the pH of the aqueous layer to >12 with a 2M NaOH solution to deprotonate the ammonium (B1175870) salt.[7][8]
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[8]
-
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Acidic Cleavage:
-
Work-up and Isolation:
-
Upon completion, carefully remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected 1,10-diaminodecane.[9]
-
Visualization of a PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.
Caption: PROTAC Synthesis Workflow.
Signaling Pathway in PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC, which hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC Mechanism of Action.
References
- 1. bioorg.org [bioorg.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|lookchem [lookchem.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
In-depth Technical Guide: tert-Butyl (10-aminodecyl)carbamate
CAS Number: 216961-61-4
Synonyms: 1-Boc-1,10-diaminodecane, N-Boc-1,10-diaminodecane
This technical guide provides a comprehensive overview of tert-butyl (10-aminodecyl)carbamate, a bifunctional linker crucial in the field of targeted protein degradation. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 216961-61-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₁₅H₃₂N₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 272.43 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | Solid-Liquid Mixture | --INVALID-LINK-- |
| Boiling Point | 380.4 ± 15.0 °C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | Not available | |
| Solubility | To be determined | --INVALID-LINK--[2] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. Store in a dry, dark place. | --INVALID-LINK--[2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Source/Reference |
| ¹H NMR | A spectrum is available for viewing on the BroadPharm website, but the specific data is not publicly transcribed. | --INVALID-LINK--[1] |
| ¹³C NMR | Not publicly available. | |
| Mass Spectrometry | Exact Mass: 272.2464 | --INVALID-LINK--[2] |
| Infrared (IR) | Not publicly available. |
Role in Targeted Protein Degradation
This compound is a linear, aliphatic linker primarily employed in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4]
The structure of this linker is advantageous for PROTAC design:
-
Bifunctionality: It possesses two reactive sites: a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.
-
Orthogonal Reactivity: The free primary amine can be readily coupled to a carboxylic acid on a POI-binding ligand or an E3 ligase-binding ligand through standard amide bond formation. The Boc-protected amine is stable to these conditions and can be deprotected later under mild acidic conditions to reveal a new primary amine for subsequent conjugation.[2][3]
-
Flexibility and Length: The 10-carbon alkyl chain provides a flexible spacer to correctly orient the POI and E3 ligase for efficient formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination.
Caption: PROTAC signaling pathway leading to targeted protein degradation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the mono-Boc protection of diamines using di-tert-butyl dicarbonate (B1257347). The key to selectivity is the slow addition of the Boc-anhydride to a large excess of the diamine.
Caption: Workflow for the synthesis of this compound.
Materials:
-
1,10-Diaminodecane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
In a round-bottom flask, dissolve 1,10-diaminodecane (5-10 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM.
-
Slowly add the (Boc)₂O solution dropwise to the stirred solution of 1,10-diaminodecane at room temperature over several hours.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with deionized water (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol (B129727) in dichloromethane to elute the desired mono-protected product.
Application in PROTAC Synthesis: Amide Bond Formation
This protocol describes a general method for coupling the free amine of this compound to a carboxylic acid on a POI-binding ligand ("Warhead-COOH") using a standard peptide coupling reagent like HATU.
Caption: A representative workflow for the synthesis of a PROTAC.
Materials:
-
"Warhead" molecule with a carboxylic acid (Warhead-COOH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
Procedure - Step 1: Coupling to Warhead
-
Dissolve Warhead-COOH (1 equivalent), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting "Warhead-Linker-Boc" intermediate by flash chromatography or preparative HPLC.
Procedure - Step 2: Boc Deprotection and Final Coupling
-
Dissolve the purified "Warhead-Linker-Boc" in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the "Warhead-Linker-NH₂" intermediate.
-
This intermediate can then be coupled to an E3 ligase ligand containing a carboxylic acid using the same HATU/DIPEA coupling protocol described in Step 1 to yield the final PROTAC.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a summary of the available technical information for this compound. Researchers should consult the primary literature for more specific applications and detailed characterization data.
References
An In-depth Technical Guide to tert-Butyl (10-aminodecyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on tert-Butyl (10-aminodecyl)carbamate, a bifunctional molecule utilized in chemical synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other molecular conjugates.[1][2] Its structure comprises a ten-carbon aliphatic chain (decyl) with a terminal primary amine and a Boc-protected amine group, making it a valuable linker in drug development.[1][2]
Molecular Data
The fundamental molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C15H32N2O2 | [2] |
| Molecular Weight | 272.43 g/mol | [1][3] |
Structural Information
The chemical structure of this compound features a long hydrocarbon chain that provides spacing, a reactive primary amine for conjugation, and a tert-butoxycarbonyl (Boc) protected amine. The Boc group can be removed under mild acidic conditions to reveal a second primary amine, enabling further chemical modifications.[1]
Caption: Logical relationship of the molecular components.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound were not available in the provided search results. For specific methodologies, researchers should consult peer-reviewed chemical synthesis literature or supplier documentation.
Applications
This compound is primarily used as a linker in the synthesis of PROTACs.[1][2] The terminal amine group can react with carboxylic acids, activated NHS esters, aldehydes, and ketones.[1] The Boc-protected amine provides a stable, yet easily deprotected, functional group for multi-step synthetic strategies.[1]
References
A Technical Guide to 1-Boc-1,10-diaminodecane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-1,10-diaminodecane, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol. Furthermore, its critical role in the logical workflow of PROTAC synthesis is visually represented.
Chemical Structure and Nomenclature
1-Boc-1,10-diaminodecane is an aliphatic alkane chain functionalized with a terminal primary amine and a terminal amine protected by a tert-butoxycarbonyl (Boc) group. This mono-protected diamine is a valuable building block in organic synthesis, offering a free amine for conjugation while the other is masked for selective deprotection under acidic conditions.
IUPAC Name: tert-butyl (10-aminodecyl)carbamate[1]
Synonyms:
-
N-Boc-1,10-decanediamine[3]
-
tert-butyl N-(10-aminodecyl)-carbamate[3]
-
N-(tert-butoxycarbonyl)-1,10-diamino-decane[3]
Chemical Structure:
This diagram illustrates a common synthetic route where the free amine of 1-Boc-1,10-diaminodecane is first coupled to a ligand for the target protein (the "warhead"). Subsequently, the Boc protecting group is removed to reveal the second amine, which is then coupled to a ligand for an E3 ligase, completing the synthesis of the PROTAC molecule. The decane (B31447) chain serves as a flexible spacer, allowing the two ends of the PROTAC to effectively engage their respective protein targets.
References
A Technical Guide to the Solubility of tert-Butyl (10-aminodecyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The molecular structure of tert-Butyl (10-aminodecyl)carbamate, featuring a long, nonpolar decyl chain and two polar functional groups (a primary amine and a Boc-protected amine), suggests a varied solubility profile. The "like dissolves like" principle predicts its behavior in a range of common organic solvents. The nonpolar alkyl chain is expected to contribute to solubility in nonpolar solvents, while the polar amine and carbamate (B1207046) groups will favor interactions with polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | The polar nature of DMF can solvate the polar functional groups of the molecule. |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Acetonitrile (B52724) | Moderately Soluble | The polarity of acetonitrile may allow for some dissolution. | |
| Polar Protic | Methanol (B129727) | Soluble | The hydroxyl group of methanol can form hydrogen bonds with the amine and carbamate groups. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should promote solubility. | |
| Water | Sparingly Soluble | The long hydrophobic alkyl chain is expected to limit solubility in water despite the presence of polar groups. | |
| Nonpolar | Hexane (B92381) | Sparingly Soluble | The nonpolar nature of hexane will interact favorably with the decyl chain, but may not effectively solvate the polar ends. |
| Toluene (B28343) | Moderately Soluble | The aromatic ring of toluene provides some polarizability which may aid in dissolving the compound. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can often dissolve compounds with both polar and nonpolar characteristics. |
| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is a good solvent for a wide range of organic molecules. |
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of an organic compound.
I. Qualitative Solubility Assessment
This initial step provides a rapid screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (as listed in Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
II. Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or other suitable analytical technique)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vials in a temperature-controlled shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as HPLC or GC.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of an organic compound.
References
tert-Butyl (10-aminodecyl)carbamate stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of tert-Butyl (10-aminodecyl)carbamate
Introduction
This compound is a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for other conjugation applications in drug development and chemical biology.[1][2][3] Its structure features a long aliphatic decane (B31447) chain, a terminal primary amine, and a Boc-protected amine. The terminal amine allows for conjugation with molecules such as carboxylic acids or activated esters, while the tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a second primary amine for further functionalization.[1][2][3] Understanding the stability and optimal storage conditions of this linker is critical for ensuring its integrity, purity, and performance in subsequent synthetic steps.
This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and standardized protocols for its stability assessment.
Chemical Stability and Degradation Pathways
This compound is generally stable under recommended storage conditions.[4][5][6][7] The primary points of reactivity are the terminal amine and the Boc-protected amine. The long alkyl chain is chemically robust under most conditions.
Key Factors Influencing Stability:
-
pH/Acidity: The Boc protecting group is susceptible to cleavage under acidic conditions.[1][2] Exposure to strong acids will lead to the deprotection of the carbamate, yielding 1,10-diaminodecane, isobutylene, and carbon dioxide. This is the most likely degradation pathway under non-thermal conditions.
-
Temperature: While stable for short periods at ambient temperature, such as during shipping, elevated temperatures can promote degradation.[2] Thermal decomposition can lead to the release of hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5][6]
-
Oxidizing Agents: The molecule is incompatible with strong oxidizing agents, which can react with the amine functionalities.[4][5][6]
A diagram of the primary acid-catalyzed degradation pathway is shown below.
Caption: Acid-catalyzed degradation of this compound.
Recommended Storage Conditions
To ensure a long shelf life, which can exceed two years, specific storage conditions should be maintained.[2]
| Parameter | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Temperature | 0 - 4 °C[2] | -20 °C[1][2] |
| Atmosphere | Dry, inert atmosphere (e.g., Argon, Nitrogen) recommended | Dry, inert atmosphere (e.g., Argon, Nitrogen) essential |
| Light Exposure | Store in a dark place[2] | Protect from light by using amber vials or storing in the dark[2] |
| Container | Tightly sealed container[4][5][7] | Tightly sealed container[4][5][7] |
Summary of Incompatible Materials:
Experimental Protocol for Stability Assessment
While specific stability data for this compound is not publicly available, a standard experimental protocol can be employed to assess its stability under various stress conditions.
Objective: To determine the degradation profile of this compound under conditions of elevated temperature, high humidity, and light exposure.
Materials:
-
This compound (of known purity)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
Calibrated HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Validated analytical column (e.g., C18)
Methodology:
-
Initial Analysis (T=0):
-
Accurately weigh and dissolve the compound in a suitable solvent.
-
Perform an initial purity analysis using a validated HPLC method to establish the baseline purity and identify any initial impurities.
-
-
Sample Preparation for Stress Testing:
-
Prepare multiple aliquots of the compound, both as a solid and in solution (at a relevant concentration in a chosen solvent/buffer).
-
Place samples in appropriate vials for each stress condition.
-
-
Stress Conditions:
-
Thermal Stability: Place solid and solution samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).
-
Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect from light.
-
pH Stability: For solution samples, use buffers at acidic, neutral, and basic pH values to assess hydrolytic stability.
-
-
Time Points:
-
Withdraw samples from the stress conditions at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, analyze the samples by the validated HPLC method.
-
Quantify the remaining parent compound and any new degradation products that appear.
-
If using a mass spectrometer, attempt to identify the structure of major degradation products.
-
-
Data Presentation:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Summarize the formation of degradation products in a table.
-
The following diagram illustrates the general workflow for a stability study.
Caption: General workflow for a chemical stability study.
This compound is a stable molecule when handled and stored correctly. The primary vulnerabilities are the acid-labile Boc protecting group and the potential for oxidation of the amine functionalities. For long-term viability and to ensure the integrity of this critical reagent in complex synthetic applications, adherence to the recommended storage conditions of -20°C in a dry, dark, and inert environment is paramount. For critical applications in drug development, conducting a formal stability study using the outlined protocol is recommended to establish a definitive shelf-life under specific laboratory conditions.
References
Spectroscopic Profile of tert-Butyl (10-aminodecyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (10-aminodecyl)carbamate, a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Summary of Spectroscopic Data
The empirical formula for this compound is C₁₅H₃₂N₂O₂, with a molecular weight of 272.43 g/mol . The structural and spectroscopic data are summarized below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.08 | t, J = 6.9 Hz | 2H | -CH₂-NH-Boc |
| 2.68 | t, J = 7.1 Hz | 2H | -CH₂-NH₂ |
| 1.48 - 1.42 | m | 4H | -CH₂-CH₂-NH-Boc, -CH₂-CH₂-NH₂ |
| 1.44 | s | 9H | -C(CH₃)₃ |
| 1.27 | br s | 12H | -(CH₂)₆- |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Broad | N-H stretch (amine and carbamate) |
| 2925, 2854 | Strong | C-H stretch (alkane) |
| 1685 | Strong | C=O stretch (carbamate) |
| 1520 | Medium | N-H bend (carbamate) |
| 1165 | Medium | C-O stretch (carbamate) |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 273.26 | [M+H]⁺ (Calculated for C₁₅H₃₃N₂O₂⁺: 273.2537) |
| 217.20 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |
| 173.18 | [M+H - C₅H₉NO₂]⁺ or [M+H - 100]⁺ |
Experimental Protocols
The following protocols describe the general procedures for obtaining the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer at ambient temperature. The data was processed using standard Fourier transform and baseline correction algorithms.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis was performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer via direct infusion. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) of the ions was measured.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Commercial Suppliers and Technical Guide for tert-Butyl (10-aminodecyl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of commercial suppliers for tert-Butyl (10-aminodecyl)carbamate, a key building block in the development of targeted protein degraders. It also presents a detailed technical summary of its application, including a representative experimental protocol and the associated biological pathway, to support researchers in utilizing this molecule for therapeutic innovation.
Introduction to this compound
This compound is a bifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a 10-carbon alkyl chain that provides appropriate spacing between the two ends of a PROTAC, a terminal primary amine for conjugation to a ligand targeting a protein of interest, and a Boc-protected amine group. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under acidic conditions to reveal a second primary amine, which can then be conjugated to a ligand for an E3 ubiquitin ligase. This modular nature makes it a valuable tool in the construction of heterobifunctional degraders.
Commercial Suppliers
A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key information from a selection of commercial vendors.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| MedChemExpress | HY-W047688 | ≥97.0% | 100 mg, 250 mg, 500 mg, 1 g | 216961-61-4 |
| BroadPharm | BP-21533 | ≥95% | 100 mg, 250 mg, 500 mg, 1 g | 216961-61-4 |
| Sigma-Aldrich | CIAH987F1FED | 97% | Inquire | 216961-61-4 |
| MedKoo | 122117 | >98% | 100 mg, 250 mg, 500 mg, 1 g | 216961-61-4 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₃₂N₂O₂ |
| Molecular Weight | 272.43 g/mol |
| Appearance | Solid to liquid mixture |
| Storage Temperature | 4°C, protect from light |
Application in PROTAC Synthesis: A Case Study in BRD4 Degradation
This compound and similar long-chain alkyl linkers are instrumental in the development of PROTACs targeting key proteins in cancer biology, such as Bromodomain-containing protein 4 (BRD4).[2][3] BRD4 is an epigenetic reader protein that plays a critical role in the transcription of oncogenes, including c-MYC. By degrading BRD4, it is possible to downregulate these oncogenes and inhibit cancer cell proliferation.
A typical PROTAC utilizing a 10-carbon linker would consist of a ligand for BRD4 (e.g., a derivative of the inhibitor JQ1) connected via the linker to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][4]
General Synthetic Workflow
The synthesis of a BRD4-targeting PROTAC using a linker derived from this compound would follow a multi-step process. The diagram below illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of a PROTAC molecule.
Representative Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
The following is a representative, multi-step protocol adapted from methodologies for synthesizing PROTACs with similar linkers.[2]
Step 1: Boc Deprotection of the Linker
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected diamine linker as a salt.
Step 2: Conjugation to an E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in a suitable anhydrous solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected diamine linker from Step 1 (1.2 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Purify the resulting linker-E3 ligase conjugate by flash chromatography or preparative HPLC.
Step 3: Conjugation to a BRD4 Ligand (e.g., JQ1 derivative)
-
Follow a similar amide coupling procedure as in Step 2, using the purified linker-E3 ligase conjugate (1.0 eq) and a BRD4 ligand derivative with a carboxylic acid handle (1.0 eq).
-
After the reaction is complete, purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product for biological evaluation.
Biological Mechanism of Action: PROTAC-Mediated BRD4 Degradation
The synthesized PROTAC functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of BRD4.[4]
Caption: Signaling pathway of PROTAC-induced protein degradation.
The PROTAC molecule simultaneously binds to BRD4 and the E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This event-driven pharmacology allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to a potent and sustained downstream effect.[4]
Conclusion
This compound is a readily available and versatile chemical tool for the synthesis of PROTACs. Its 10-carbon chain provides a suitable length for inducing the degradation of various target proteins, as exemplified by the targeting of BRD4 in cancer. The straightforward chemistry of Boc deprotection and amide bond formation allows for its efficient incorporation into complex PROTAC molecules. This guide provides a foundational understanding for researchers to procure and utilize this linker in the development of novel targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Purity and Quality Specifications for tert-Butyl (10-aminodecyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for tert-Butyl (10-aminodecyl)carbamate (CAS No. 216961-61-4), a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines key quality attributes, analytical methodologies for their assessment, and a standard workflow for its application in synthesis.
Core Compound Specifications
This compound is an aliphatic hydrocarbon chain featuring a terminal amine and a Boc-protected amino group. This structure allows for its sequential conjugation to two different molecular entities, a fundamental characteristic for its role as a PROTAC linker.[1][2][3] The quality and purity of this linker are paramount to ensure the successful synthesis and efficacy of the final PROTAC molecule.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are essential for handling, storage, and downstream applications.
| Property | Value | Source(s) |
| CAS Number | 216961-61-4 | [1][3] |
| Molecular Formula | C₁₅H₃₂N₂O₂ | [1][3] |
| Molecular Weight | 272.43 g/mol | [1][3] |
| Appearance | Solid to Liquid Mixture | [4] |
| Boiling Point | 380.4 °C at 760 mmHg | [4] |
| Density | 0.932 g/cm³ | [] |
| Storage Temperature | 2–8 °C under inert gas | [] |
Purity and Quality Specifications
The purity of this compound is a critical parameter that directly impacts the yield and purity of the resulting PROTAC. The specifications from various commercial suppliers are consolidated below. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
| Specification | Typical Value | Analytical Method |
| Purity (by HPLC) | ≥97% | HPLC-UV/MS |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Elemental Analysis | C: 66.13%, H: 11.84%, N: 10.28%, O: 11.75% | Combustion Analysis |
Experimental Protocols for Quality Control
Detailed below are representative experimental protocols for the analysis of this compound. These methods are based on standard practices for the quality control of bifunctional linkers and other small molecules in drug discovery.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: HPLC system with a UV detector and a mass spectrometer (LC-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and Mass Spectrometry (Positive Ion Mode).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated solvent.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-500.
-
Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer.
-
Expected Mass: [M+H]⁺ = 273.25.
Application in PROTAC Synthesis: A Logical Workflow
The primary application of this compound is as a linker in the synthesis of PROTACs. The following diagram illustrates a typical workflow from quality control of the linker to the final PROTAC synthesis.
Potential Impurities and Synthesis Considerations
The synthesis of this compound typically involves the mono-Boc protection of 1,10-diaminodecane. Potential impurities may arise from this process, including:
-
Starting Material: Unreacted 1,10-diaminodecane.
-
Di-substituted by-product: The di-Boc protected 1,10-diaminodecane.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
The presence of these impurities can complicate downstream reactions and the purification of the final PROTAC. Therefore, stringent quality control of the linker is essential.
Conclusion
The quality and purity of this compound are foundational to the successful development of potent and selective PROTACs. The specifications and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to ensure the integrity of this critical reagent. Adherence to these quality standards will facilitate reproducible results and accelerate the discovery of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for tert-Butyl (10-aminodecyl)carbamate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation. Alkyl chains are a common choice for linkers due to their synthetic tractability and ability to provide the necessary flexibility and length to span the distance between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of tert-Butyl (10-aminodecyl)carbamate , a 10-carbon aliphatic chain with a terminal amine and a Boc-protected amine, as a versatile linker in PROTAC synthesis. The free amine allows for straightforward conjugation to a ligand (either for the POI or the E3 ligase) bearing a reactive group such as a carboxylic acid or an activated ester. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a second amine, enabling the subsequent attachment of the other ligand, completing the PROTAC synthesis.
While specific examples of published PROTACs utilizing this exact 10-carbon linker are limited, this document will provide representative data and protocols based on PROTACs employing long-chain alkyl linkers to guide researchers in their drug discovery efforts.
Chemical Properties and Reactivity
This compound is a bifunctional linker precursor with the following key reactive features:
-
Primary Amine: The terminal amine group is a nucleophile that can readily react with various electrophilic functional groups, most commonly carboxylic acids (to form an amide bond) or activated esters (e.g., NHS esters). This reaction is typically used for the first conjugation step in PROTAC synthesis.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a free primary amine. This orthogonality allows for the sequential attachment of the two different ligands required for the PROTAC molecule.
Representative Application: Synthesis of a BRD4-Targeting PROTAC
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated target in oncology. The following section details a representative synthesis of a BRD4-targeting PROTAC using a long-chain alkyl linker, analogous to what could be achieved with this compound.
Quantitative Data for a Representative BRD4 PROTAC with a Long-Chain Alkyl Linker
The following table summarizes the biological activity of a representative BRD4-targeting PROTAC (e.g., ARV-825, which uses a different but functionally similar long linker) that recruits the E3 ligase Cereblon (CRBN). This data is provided to illustrate the typical performance of such a degrader.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (BRD4) | 10 nM | - | [1] |
| Binding Affinity (CRBN) | 3 µM | - | [1] |
| DC50 (BRD4 Degradation) | 1 nM | Burkitt's Lymphoma (Ramos) | [1] |
| Dmax (BRD4 Degradation) | >95% | Burkitt's Lymphoma (Ramos) | [1] |
| Cell Growth Inhibition (IC50) | <1 µM | Various Cancer Cell Lines | - |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC.
Step 1: Coupling of the first ligand to the linker
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the first ligand (containing a carboxylic acid, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: Boc Deprotection and Coupling of the Second Ligand
-
Deprotection: Dissolve the product from Step 1 in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA, typically 20-50% v/v) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Coupling of the Second Ligand: Dissolve the deprotected intermediate and the second ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Activation and Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Final Purification: Perform an aqueous work-up as described in Step 1 and purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay (MTT or CCK8)
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 72 hours).
-
Assay: Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.
PROTAC Synthesis Workflow
Caption: A representative workflow for the synthesis of a PROTAC using a bifunctional linker.
BRD4 Signaling Pathway and PROTAC Intervention
Caption: The role of BRD4 in oncogene transcription and its inhibition by a PROTAC degrader.
Conclusion
This compound serves as a valuable and versatile linker for the synthesis of PROTACs. Its 10-carbon aliphatic chain provides the necessary length and flexibility to facilitate the formation of a productive ternary complex for a variety of target proteins and E3 ligases. The orthogonal protecting group strategy allows for a straightforward and modular synthetic approach. The protocols and representative data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this long-chain aliphatic linker, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
Application Notes and Protocols for the Reaction of tert-Butyl (10-aminodecyl)carbamate with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between primary amines and N-hydroxysuccinimide (NHS) esters is a cornerstone of modern bioconjugation chemistry, enabling the formation of stable amide bonds under mild conditions.[1][2][3] This protocol details the reaction of tert-Butyl (10-aminodecyl)carbamate, a versatile bifunctional linker, with NHS esters. This linker possesses a terminal primary amine for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected in a subsequent step to reveal a second primary amine for further modification.[1][2][3] This functionality makes it an ideal building block in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs)[1][2][3], fluorescent probes, and antibody-drug conjugates (ADCs).[4][5]
These application notes provide a comprehensive guide to performing this conjugation, including detailed protocols, expected outcomes, and troubleshooting.
Principle of the Reaction
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine of this compound attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.
Applications
-
PROTAC Synthesis: this compound can serve as a flexible aliphatic linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3][6]
-
Fluorescent Probe Synthesis: Conjugation to a fluorescent dye NHS ester allows for the creation of fluorescently labeled linkers for use in cellular imaging and binding assays.
-
Drug Delivery and Development: Attachment of this linker to a drug molecule can facilitate its conjugation to a targeting moiety, such as an antibody, improving its therapeutic index.[4]
-
Surface Modification: The primary amine can be used to immobilize the linker onto surfaces functionalized with NHS esters for various biotechnological applications.
Experimental Protocols
Protocol 1: General Reaction of this compound with an NHS Ester
This protocol describes a general method for the conjugation of this compound to a generic NHS ester.
Materials:
-
This compound
-
NHS Ester of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3) or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (for reactions in organic solvents)
-
Reaction vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve the NHS ester (1.1 equivalents) in the same solvent.
-
-
Reaction Setup:
-
To the solution of this compound, add the NHS ester solution dropwise while stirring.
-
If the reaction is performed in an organic solvent, add a base such as triethylamine or DIPEA (1.5 equivalents) to the reaction mixture. For reactions in aqueous buffers like sodium bicarbonate, the pH of the buffer facilitates the reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate method. For many small molecule conjugations, flash chromatography on silica (B1680970) gel is effective. The choice of eluent will depend on the polarity of the product. A gradient of methanol (B129727) in dichloromethane (B109758) is often a good starting point.
-
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Carbamate:NHS Ester) | 1 : 1.1 |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Solvent | DMF |
| Yield (after purification) | ~85-95% |
| Purity (by HPLC) | >95% |
Protocol 2: Synthesis of a Fluorescently Labeled Linker
This protocol provides a specific example of conjugating this compound with Fluorescein (B123965) NHS Ester.
Materials:
-
This compound
-
Fluorescein NHS Ester
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25) or Reverse-Phase HPLC
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
Prepare a 10 mg/mL solution of Fluorescein NHS Ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the this compound solution with 500 µL of 0.1 M Sodium Bicarbonate Buffer (pH 8.3).
-
Add a 1.5 molar excess of the Fluorescein NHS Ester solution to the carbamate (B1207046) solution.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification:
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4) to separate the labeled product from unreacted dye.
-
Alternatively, purification can be achieved by reverse-phase HPLC.
-
Expected Outcome and Characterization:
The successful conjugation will result in a fluorescently labeled linker. The product can be characterized by:
-
UV-Vis Spectroscopy: To confirm the presence of the fluorescein moiety (absorbance maximum around 494 nm).
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
NMR Spectroscopy: To confirm the structure of the conjugate.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Carbamate:Fluorescein NHS) | 1 : 1.5 |
| Reaction Time | 1 hour |
| Temperature | Room Temperature |
| Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Labeling Efficiency | High |
| Yield (after purification) | ~80-90% |
Subsequent Deprotection of the Boc Group
Following the successful conjugation to the NHS ester, the Boc-protecting group on the other end of the linker can be removed to expose a primary amine for further reactions.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Visualizations
Caption: Workflow for the conjugation of this compound with an NHS ester.
Caption: Reaction mechanism showing the formation of a stable amide bond.
Caption: Workflow for the deprotection of the Boc group to yield a primary amine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 216961-61-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: tert-Butyl (10-aminodecyl)carbamate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of tert-butyl (10-aminodecyl)carbamate as a bifunctional linker in the development of advanced drug delivery systems. While primarily recognized for its role in Proteolysis-Targeting Chimeras (PROTACs), its unique structural features—a terminal primary amine and a Boc-protected amine separated by a flexible 10-carbon aliphatic chain—make it a versatile tool for various drug delivery strategies, including the surface modification of nanoparticles and the construction of drug conjugates.
Overview of this compound
-
Structure: this compound is an aliphatic alkane chain featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine.[1]
-
Key Functional Groups:
-
Primary Amine (-NH₂): Highly reactive and suitable for conjugation to carboxylic acids, activated NHS esters, and aldehydes/ketones.[1]
-
Boc-Protected Amine (-NHBoc): Stable under many reaction conditions, the Boc group can be readily removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[1]
-
-
Applications in Drug Delivery: Its bifunctional nature allows for the sequential or orthogonal conjugation of different molecules, making it an ideal linker for connecting therapeutic agents to carrier systems or for the surface functionalization of nanoparticles.[2][3]
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂N₂O₂ | [1] |
| Molecular Weight | 272.4 g/mol | [1] |
| CAS Number | 216961-61-4 | [1] |
| Reactivity | Terminal amine reacts with carboxylic acids, NHS esters, aldehydes, and ketones. Boc group is acid-labile. | [1][4] |
| Storage Conditions | -20°C | [1] |
Experimental Protocols
The following protocols are generalized methodologies adapted for the use of this compound in drug delivery applications. Researchers should optimize these protocols for their specific drug and carrier systems.
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to the surface of nanoparticles (e.g., polymeric nanoparticles, mesoporous silica (B1680970) nanoparticles) that display carboxylic acid groups. This process introduces a flexible spacer arm with a protected amine, which can be later deprotected for further conjugation.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH, SiO₂-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 4.5-6.0)
-
Reaction Buffer: Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of Carboxyl Groups on Nanoparticles:
-
Disperse the carboxylated nanoparticles in the activation buffer.
-
Add 1.1 equivalents of NHS followed by 1.1 equivalents of EDC to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid groups by forming an NHS ester.
-
-
Conjugation of this compound:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add the dissolved linker to the activated nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with a suitable buffer to facilitate the reaction between the NHS ester and the primary amine of the linker.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding an amine-containing buffer (e.g., Tris or glycine).
-
Purify the functionalized nanoparticles to remove unreacted linker and coupling agents using dialysis against PBS or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the carbamate (B1207046) group, and thermogravimetric analysis (TGA) to quantify the amount of grafted linker.
-
Assess the change in surface charge using zeta potential measurements.
-
Workflow for Nanoparticle Surface Functionalization
Caption: Workflow for the surface functionalization of nanoparticles.
Protocol 2: Synthesis of a Drug-Linker Conjugate for Prodrug Development
This protocol outlines the steps to conjugate a drug containing a carboxylic acid group to the primary amine of this compound. The resulting conjugate has a terminal Boc-protected amine that can be deprotected to allow for further attachment to a targeting moiety or a carrier system.
Materials:
-
Drug with a carboxylic acid moiety
-
This compound
-
EDC and NHS (or other coupling agents like HATU)
-
Anhydrous organic solvent (e.g., DMF, CH₂Cl₂, DMSO)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Activation of Drug's Carboxylic Acid:
-
Dissolve the carboxylic acid-containing drug in an anhydrous solvent.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of EDC.
-
Stir the mixture at room temperature for 1-4 hours to form the NHS ester of the drug.
-
-
Conjugation to the Linker:
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Add the activated drug solution to the linker solution, followed by the addition of a tertiary amine base to maintain a basic pH.
-
Stir the reaction for 3-24 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification of the Drug-Linker Conjugate:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product using column chromatography or preparative HPLC to obtain the pure drug-linker-Boc conjugate.
-
-
Boc Deprotection (Optional):
-
Dissolve the purified drug-linker-Boc conjugate in DCM.
-
Add a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 30-60 minutes.
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen to yield the final drug-linker-amine conjugate.
-
Logical Flow of Drug-Linker Synthesis
Caption: Synthesis and deprotection of a drug-linker conjugate.
Data Presentation: Expected Characterization and Performance Metrics
Table 2: Characterization of Functionalized Nanoparticles
| Parameter | Method | Expected Outcome for Successful Functionalization |
| Particle Size | Dynamic Light Scattering (DLS) | Slight increase in hydrodynamic diameter |
| Polydispersity Index (PDI) | DLS | PDI < 0.3, indicating a homogenous population |
| Zeta Potential | Electrophoretic Light Scattering | Shift in surface charge post-conjugation and deprotection |
| Surface Chemistry | FTIR / NMR | Appearance of characteristic peaks for the linker |
| Grafting Density | TGA / Elemental Analysis | Quantifiable amount of linker per unit mass of nanoparticles |
Table 3: Drug Loading and Release Characteristics
| Parameter | Method | Example Data to Collect |
| Drug Loading Content (%) | UV-Vis Spectroscopy / HPLC | (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100 |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | (Mass of drug in nanoparticles / Initial mass of drug) x 100 |
| In Vitro Drug Release | Dialysis method with HPLC quantification | Cumulative drug release (%) over time at different pH values (e.g., 7.4 and 5.5) |
| Release Kinetics | Mathematical modeling (e.g., Higuchi, Korsmeyer-Peppas) | Determination of the drug release mechanism (e.g., diffusion-controlled, swelling-controlled) |
These tables provide a framework for the systematic evaluation of drug delivery systems developed using this compound, ensuring a comprehensive characterization of their physicochemical properties and performance.
References
Application Notes and Protocols: Conjugation Chemistry of Mono-Boc-Protected Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and conjugation chemistry of mono-Boc-protected diamines, which are crucial building blocks in the development of pharmaceuticals, bioconjugates, and chemical probes. The protocols outlined below cover the selective mono-protection of diamines and their subsequent conjugation to various molecules of interest through common and robust chemical reactions.
Introduction to Mono-Boc-Protected Diamines
Mono-Boc-protected diamines are versatile bifunctional linkers that possess a single primary or secondary amine protected by a tert-butyloxycarbonyl (Boc) group, leaving the other amine free for chemical modification. This differential protection allows for the sequential introduction of different molecular entities, making them invaluable in constructing complex molecular architectures. The Boc protecting group is favored due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.
Monofunctionalized diamines are essential for synthesizing biologically important pharmacophores and materials.[1][2] They are frequently used in solid-phase synthesis, where one end of the diamine is attached to a solid support, and the other is available for further functionalization.[1]
Synthesis of Mono-Boc-Protected Diamines
A common and efficient method for the selective mono-Boc protection of symmetrical and unsymmetrical diamines involves the temporary and selective protonation of one of the amino groups with an acid, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Quantitative Data: Yields of Mono-Boc-Protected Diamines
The following table summarizes the yields of various mono-Boc-protected diamines synthesized using the HCl/Boc₂O method.
| Diamine | Product | Yield (%) | Reference |
| Ethylenediamine | N-Boc-ethylenediamine | 87 | [2] |
| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 75 | [2] |
| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 65 | [2] |
| 1,5-Diaminopentane | N-Boc-1,5-diaminopentane | 74 | [2] |
| 1,6-Diaminohexane | N-Boc-1,6-diaminohexane | 80 | [2] |
| 1,7-Diaminoheptane | N-Boc-1,7-diaminoheptane | 95 | [2] |
Experimental Protocol: Mono-Boc Protection of Diamines
This protocol is adapted from the method described by Lee, et al.[1][2]
Materials:
-
Diamine (e.g., ethylenediamine)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl) gas or a solution of HCl in a suitable solvent
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (2 N)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Acidification: Dissolve the diamine (1 equivalent) in methanol in a round-bottom flask equipped with a stir bar. Cool the solution in an ice bath.
-
Slowly add 1 equivalent of HCl. This can be done by bubbling HCl gas through the solution or by adding a standardized solution of HCl in an organic solvent.
-
Stir the mixture at 0°C for 15 minutes and then at room temperature for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
Boc Protection: To the stirred solution, add a solution of Boc₂O (1 equivalent) in methanol.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and basify the aqueous solution to a pH > 12 with a 2 N NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the mono-Boc-protected diamine. The product can be further purified by column chromatography if necessary.
Logical Workflow for Mono-Boc Protection
Caption: Workflow for the selective mono-Boc protection of a diamine.
Conjugation Chemistries
The free amino group of the mono-Boc-protected diamine is a versatile handle for a variety of conjugation reactions.
Amide Bond Formation
Amide bond formation is one of the most common methods for conjugating mono-Boc-protected diamines to molecules containing a carboxylic acid group, such as proteins, peptides, or small molecule drugs.
Experimental Protocol: Amide Bond Formation
This protocol describes a standard carbodiimide-mediated coupling reaction.
Materials:
-
Mono-Boc-protected diamine
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Stir bar
-
Round-bottom flask
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent), NHS or HOBt (1.1 equivalents), and EDC (1.1 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30-60 minutes to form the active ester.
-
Coupling Reaction: Add the mono-Boc-protected diamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting conjugate by column chromatography.
Workflow for Amide Bond Formation
Caption: Workflow for amide bond formation using a mono-Boc-protected diamine.
Reductive Amination
Reductive amination is a powerful method for forming a stable carbon-nitrogen bond between the free amine of a mono-Boc-protected diamine and an aldehyde or ketone. This reaction is widely used in the synthesis of complex molecules and bioconjugates.[2]
Experimental Protocol: Reductive Amination
Materials:
-
Mono-Boc-protected diamine
-
Aldehyde or ketone-containing molecule
-
Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Stir bar
-
Round-bottom flask
Procedure:
-
Imine Formation: Dissolve the aldehyde or ketone (1 equivalent) and the mono-Boc-protected diamine (1.1 equivalents) in anhydrous DCM.
-
Add a catalytic amount of acetic acid to facilitate the formation of the imine or iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the product by column chromatography.
Workflow for Reductive Amination
Caption: Workflow for reductive amination with a mono-Boc-protected diamine.
Deprotection and Further Functionalization
Once the first conjugation is achieved, the Boc group can be selectively removed to reveal a free amine, which can then be used for subsequent modifications.
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., triethylamine (B128534) or diisopropylethylamine) to obtain the free amine.
Applications in Drug Development
Mono-Boc-protected diamines are instrumental in various aspects of drug development:
-
Linkers for Antibody-Drug Conjugates (ADCs): They can be used to connect a potent cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.
-
Solid-Phase Synthesis: They serve as linkers for attaching molecules to solid supports for the synthesis of peptides, oligonucleotides, and small molecule libraries.[3]
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, these diamines are used to synthesize bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity.
-
PEGylation: They can be used to attach polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins or peptides to improve their pharmacokinetic properties.
By providing a versatile platform for controlled, sequential chemical modifications, the conjugation chemistry of mono-Boc-protected diamines offers researchers and drug development professionals a powerful toolkit for the rational design and synthesis of novel therapeutics and research tools.
References
Applications of Long-Chain Alkyl Diamines in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkyl diamines are versatile bifunctional linkers that are increasingly utilized in the field of bioconjugation. Their hydrophobic alkyl chain provides a defined spacer arm between conjugated molecules, influencing the stability, solubility, and biological activity of the resulting bioconjugate. The terminal amine groups can be readily functionalized to create homobifunctional or heterobifunctional crosslinkers, enabling the covalent linkage of a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs.
This document provides detailed application notes and experimental protocols for the use of long-chain alkyl diamines in bioconjugation, with a focus on their application in creating antibody-drug conjugates (ADCs) and other targeted therapeutics.
Key Applications
Long-chain alkyl diamines serve as critical components in various bioconjugation strategies, including:
-
Antibody-Drug Conjugates (ADCs): The length and flexibility of the alkyl diamine linker can significantly impact the stability and efficacy of ADCs. A well-designed linker ensures that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released at the target site. The hydrophobic nature of the long alkyl chain can also influence the overall hydrophobicity of the ADC, which can affect its aggregation propensity and pharmacokinetic properties.
-
Protein-Protein Crosslinking: Homobifunctional crosslinkers derived from long-chain alkyl diamines can be used to study protein-protein interactions, stabilize protein complexes, and create protein oligomers with novel functions. The length of the alkyl chain acts as a molecular ruler, providing distance constraints for structural studies.
-
Surface Immobilization: Biomolecules can be tethered to solid supports or nanoparticles using long-chain alkyl diamine linkers. This is crucial for the development of biosensors, diagnostic assays, and targeted drug delivery systems.
-
Peptide and Oligonucleotide Conjugation: These linkers can be used to conjugate peptides and oligonucleotides to carrier proteins to enhance their immunogenicity or to other molecules to improve their delivery and therapeutic potential.
Experimental Protocols
Protocol 1: Synthesis of a Homobifunctional NHS-Ester Crosslinker with a C12 Alkyl Diamine Spacer
This protocol describes the synthesis of a homobifunctional crosslinker with N-hydroxysuccinimide (NHS) esters at both ends of a dodecanediamine (C12) spacer. This type of crosslinker is reactive towards primary amines on biomolecules.
Materials:
-
1,12-Dodecanediamine
-
Succinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,12-dodecanediamine (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve succinimidyl carbonate (DSC) (2.5 equivalents) in anhydrous DMF.
-
Slowly add the DSC solution to the dodecanediamine solution dropwise over 30 minutes while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Work-up:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the desired bis-NHS-activated dodecanediamine crosslinker.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Protein-Small Molecule Conjugation using a Homobifunctional Long-Chain Alkyl Diamine-NHS Ester Crosslinker
This protocol provides a general method for conjugating a small molecule containing a primary amine to a protein (e.g., an antibody) using the synthesized bis-NHS-activated long-chain diamine crosslinker. This is a two-step process.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Small molecule with a primary amine
-
Bis-NHS-activated long-chain diamine crosslinker (from Protocol 1)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
Step 1: Activation of the Small Molecule
-
Dissolve the small molecule containing a primary amine in anhydrous DMSO.
-
Dissolve the bis-NHS-activated long-chain diamine crosslinker in anhydrous DMSO to prepare a stock solution.
-
Add the crosslinker solution to the small molecule solution in a 1:1 molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring. This reaction forms an intermediate where one end of the crosslinker is attached to the small molecule.
Step 2: Conjugation to the Protein
-
Prepare the protein solution in a suitable conjugation buffer (amine-free, e.g., PBS, pH 7.2-8.0).
-
Add the activated small molecule solution from Step 1 to the protein solution. The molar ratio of activated small molecule to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted small molecule and crosslinker by size-exclusion chromatography. The protein conjugate will elute in the void volume.
-
Characterization: Characterize the final conjugate by SDS-PAGE, UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), and mass spectrometry.
Quantitative Data Presentation
The efficiency of bioconjugation and the properties of the resulting conjugate can be influenced by the length of the alkyl diamine linker. The following table summarizes hypothetical, yet representative, quantitative data from bioconjugation experiments using diamine linkers of varying chain lengths.
| Linker Chain Length | Reactant A | Reactant B | Molar Ratio (Linker:A:B) | Reaction Time (h) | Conjugation Yield (%) | Drug-to-Antibody Ratio (DAR) | Aggregate Formation (%) |
| C4 (Butanediamine) | Antibody | Amine-Drug | 10:1:5 | 4 | 65 | 2.8 | 8 |
| C8 (Octanediamine) | Antibody | Amine-Drug | 10:1:5 | 4 | 78 | 3.5 | 4 |
| C12 (Dodecanediamine) | Antibody | Amine-Drug | 10:1:5 | 4 | 85 | 3.8 | 2 |
Note: This data illustrates a trend where longer alkyl chains can lead to higher conjugation yields and DARs, with reduced aggregate formation, potentially due to increased flexibility and reduced steric hindrance. However, excessive hydrophobicity from very long chains could lead to solubility issues.
Visualizations
Experimental Workflow for Two-Step Bioconjugation
Caption: Workflow for two-step protein-small molecule conjugation.
Logical Relationship of Linker Properties and Bioconjugate Performance
Caption: Influence of linker properties on bioconjugate performance.
Conclusion
Long-chain alkyl diamines are valuable tools in bioconjugation, offering a modular approach to linker design. The protocols and data presented here provide a foundation for researchers to explore the use of these linkers in their own applications. Careful consideration of the alkyl chain length is crucial for optimizing the properties of the final bioconjugate, including its stability, solubility, and biological function. Further optimization of reaction conditions and purification methods may be necessary for specific applications.
Application Notes and Protocols for Coupling Reactions with tert-Butyl (10-aminodecyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (10-aminodecyl)carbamate is a versatile bifunctional linker commonly employed in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its structure features a ten-carbon aliphatic chain that provides a flexible spacer, a reactive primary amine for conjugation to various molecules, and a tert-butoxycarbonyl (Boc)-protected amine. The Boc group offers a stable protecting group that can be readily removed under mild acidic conditions, allowing for subsequent orthogonal coupling reactions.[1][2][3][4]
The primary amine of this compound readily participates in several key coupling reactions, including amide bond formation with carboxylic acids (often activated as N-hydroxysuccinimide esters) and reductive amination with aldehydes and ketones.[1][3][4] These reactions are fundamental in the construction of complex biomolecules and targeted therapeutics.
This document provides detailed protocols for the most common coupling reactions involving this compound, along with data presentation and visualizations to guide researchers in their experimental design.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the coupling and deprotection reactions of this compound. Please note that yields are representative and can vary depending on the specific substrates and reaction scale.
Table 1: Amide Coupling Reaction with a Carboxylic Acid
| Parameter | Condition | Notes |
| Carboxylic Acid | 1.0 eq | |
| This compound | 1.1 eq | A slight excess of the amine can drive the reaction to completion. |
| Coupling Reagent (e.g., HATU) | 1.1 eq | Other common coupling reagents include HBTU, EDC/HOBt. |
| Base (e.g., DIPEA) | 2.5 eq | A non-nucleophilic base is crucial to prevent side reactions. |
| Solvent | Anhydrous DMF or DCM | Ensure anhydrous conditions for optimal results. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and allowed to warm. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS for consumption of the limiting reagent. |
| Typical Yield | 70 - 95% | Yields are highly substrate-dependent. |
Table 2: Reaction with an N-Hydroxysuccinimide (NHS) Ester
| Parameter | Condition | Notes |
| NHS Ester | 1.0 eq | |
| This compound | 1.1 eq | |
| Base (e.g., DIPEA or TEA) | 2.0 - 3.0 eq | The base neutralizes the released NHS, which is acidic. |
| Solvent | Anhydrous DMF or DCM | |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Generally faster than carbodiimide-mediated couplings. |
| Typical Yield | 80 - 98% | NHS ester couplings are typically very efficient. |
Table 3: Reductive Amination with an Aldehyde
| Parameter | Condition | Notes |
| Aldehyde | 1.0 eq | |
| This compound | 1.2 eq | |
| Reducing Agent (e.g., NaBH(OAc)₃) | 1.4 eq | Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent. |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | |
| Temperature | Room Temperature | |
| Reaction Time | 12 - 24 hours | |
| Typical Yield | 60 - 85% |
Table 4: Boc-Deprotection Protocol
| Parameter | Condition | Notes |
| Boc-protected Conjugate | 1.0 eq | |
| Reagent | 20-50% TFA in DCM or 4M HCl in Dioxane | Choice of acid depends on the stability of other functional groups. |
| Solvent | Dichloromethane (DCM) or 1,4-Dioxane (B91453) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS until the starting material is consumed. |
| Typical Yield | > 95% (as the salt) | The product is typically isolated as the corresponding amine salt. |
Experimental Protocols
Protocol 1: Amide Coupling via HATU Activation
This protocol describes the coupling of a generic carboxylic acid to the primary amine of this compound using HATU as the activating agent.
Materials:
-
Carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM to a concentration of 0.1-0.5 M.
-
To the stirred solution, add this compound (1.1 eq) followed by DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide conjugate.
Protocol 2: Reaction with an N-Hydroxysuccinimide (NHS) Ester
This protocol details the reaction between an NHS-activated ester and the primary amine of this compound.
Materials:
-
NHS ester
-
This compound
-
DIPEA or TEA (Triethylamine)
-
Anhydrous DMF or DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the NHS ester (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 3: Reductive Amination with an Aldehyde
This protocol outlines the formation of a secondary amine by reductive amination of an aldehyde with this compound.
Materials:
-
Aldehyde
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 eq) in DCM or DCE, add this compound (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.4 eq) in one portion.
-
Continue to stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
OR 4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate solution (for workup if desired)
Procedure using TFA in DCM:
-
Dissolve the Boc-protected conjugate (1.0 eq) in DCM.
-
Add TFA to the solution (typically 20-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate (B77799) salt can be used directly in the next step or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous sodium bicarbonate solution.
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected conjugate (1.0 eq) in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add a solution of 4M HCl in 1,4-dioxane (a sufficient excess, e.g., 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring for the consumption of the starting material.
-
Concentrate the reaction mixture in vacuo to obtain the amine hydrochloride salt.
Visualizations
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC, where this compound is used as a linker to connect a warhead (targeting a protein of interest) and an E3 ligase ligand.
References
Application Notes and Protocols for Monitoring Reactions of tert-Butyl (10-aminodecyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving tert-Butyl (10-aminodecyl)carbamate, a bifunctional linker commonly used in pharmaceutical and life sciences research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The analytical methods described herein are crucial for reaction optimization, yield determination, and purity assessment.
Overview of Analytical Methods
The progress of reactions involving this compound, such as its synthesis or its subsequent conjugation to other molecules, can be effectively monitored using a variety of analytical techniques. The choice of method will depend on the specific reaction being monitored, the available instrumentation, and the level of quantitative detail required. The primary techniques covered in these notes are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for quantitative analysis of reaction mixtures.
-
High-Performance Liquid Chromatography (HPLC): Offers robust quantitative analysis of reaction conversion and product purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms product identity by molecular weight and is highly sensitive for detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for monitoring reactions involving volatile derivatives.
-
Infrared (IR) Spectroscopy: Useful for in-situ monitoring of the formation and consumption of key functional groups.
Reaction Monitoring Protocols
Monitoring the Boc Protection of 1,10-Diaminodecane
A common synthesis of this compound involves the mono-N-Boc protection of 1,10-diaminodecane. The reaction progress can be monitored to ensure selective mono-protection and to determine the optimal reaction time.
Reaction Scheme:
H₂N-(CH₂)₁₀-NH₂ + (Boc)₂O → H₂N-(CH₂)₁₀-NHBoc + Boc-NH-(CH₂)₁₀-NHBoc
dot
Caption: Synthesis of this compound.
¹H NMR is a powerful tool for monitoring this reaction by observing the disappearance of the starting diamine and the appearance of the Boc-protected product.[1]
Experimental Protocol:
-
Sample Preparation: At various time points, withdraw an aliquot (approx. 0.1 mL) of the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic singlet of the nine equivalent protons of the tert-butyl group of the Boc-protected product at approximately 1.44 ppm.
-
Monitor the signals corresponding to the protons adjacent to the amino groups of the starting material and the product.
-
Calculate the reaction conversion by comparing the integration of the product's Boc signal to the integration of the internal standard.
-
Quantitative Data Presentation:
| Time (hours) | Integration of Boc Signal (Product) | Integration of Internal Standard | Molar Ratio (Product:Standard) | Conversion (%) |
| 0 | 0.00 | 1.00 | 0.00 | 0 |
| 1 | 0.45 | 1.00 | 0.45 | 45 |
| 2 | 0.78 | 1.00 | 0.78 | 78 |
| 4 | 0.95 | 1.00 | 0.95 | 95 |
| 6 | 0.98 | 1.00 | 0.98 | 98 |
GC-MS can be used to monitor the relative amounts of starting material, mono-protected, and di-protected species.[2][3]
Experimental Protocol:
-
Sample Preparation: Quench a small aliquot of the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate. The sample can be analyzed directly or after derivatization of the free amine(s) if necessary to improve volatility.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Monitor the elution of 1,10-diaminodecane, this compound, and the di-Boc protected byproduct. Quantify the relative peak areas to determine the reaction progress.
Quantitative Data Presentation:
| Time (hours) | Relative Peak Area (Diamine) | Relative Peak Area (Mono-Boc) | Relative Peak Area (Di-Boc) |
| 0 | 100% | 0% | 0% |
| 1 | 52% | 45% | 3% |
| 2 | 18% | 75% | 7% |
| 4 | 3% | 88% | 9% |
| 6 | <1% | 89% | 10% |
Monitoring Conjugation Reactions
This compound can be used as a linker by reacting its primary amine with an activated carboxylic acid (e.g., an NHS ester) to form an amide bond.
Reaction Scheme:
R-COOH + H₂N-(CH₂)₁₀-NHBoc → R-CO-NH-(CH₂)₁₀-NHBoc
dot
Caption: Workflow for monitoring a conjugation reaction.
HPLC is ideal for quantitatively monitoring the consumption of the starting materials and the formation of the product.[4][5][6]
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: Start with a low percentage of acetonitrile (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the starting material or product has significant absorbance (e.g., 220 nm or 254 nm if one of the components has an aromatic ring).
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product to determine the reaction progress and the purity of the product.
Quantitative Data Presentation:
| Time (hours) | Peak Area (Carboxylic Acid) | Peak Area (Linker) | Peak Area (Product) | Conversion (%) |
| 0 | 100,000 | 120,000 | 0 | 0 |
| 0.5 | 55,000 | 70,000 | 48,000 | 45 |
| 1 | 22,000 | 35,000 | 85,000 | 78 |
| 2 | 5,000 | 12,000 | 105,000 | 95 |
| 4 | <1,000 | <2,000 | 108,000 | >99 |
LC-MS is invaluable for confirming the identity of the product by its molecular weight and for detecting any side products.[4][7][8]
Experimental Protocol:
-
LC Conditions: Use the same or similar HPLC conditions as described in Protocol 3.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range that includes the expected molecular weights of the starting materials and the product (e.g., m/z 100-1000).
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the starting materials and the product ([M+H]⁺). This will confirm the presence of the desired product and help in identifying any impurities.
Quantitative Data Presentation (Relative Abundance):
| Time (hours) | m/z (Carboxylic Acid [M+H]⁺) | m/z (Linker [M+H]⁺) | m/z (Product [M+H]⁺) |
| 0 | High | High | Not Detected |
| 1 | Medium | Medium | High |
| 4 | Low/Not Detected | Low/Not Detected | Very High |
In-situ Reaction Monitoring
dot
Caption: In-situ reaction monitoring setup.
For certain reactions, particularly those involving changes in key functional groups, in-situ monitoring using IR spectroscopy can provide real-time kinetic data without the need for sampling.[9][10][11]
Protocol 5: In-situ FT-IR Spectroscopy
This technique is particularly useful for monitoring the formation of the carbamate (B1207046) group or the consumption of an isocyanate, for example.
Experimental Protocol:
-
Setup: Insert an Attenuated Total Reflectance (ATR) FT-IR probe into the reaction vessel.
-
Data Acquisition: Collect an IR spectrum of the reaction mixture at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the change in absorbance of characteristic vibrational bands. For carbamate formation, this could be the C=O stretch around 1700 cm⁻¹. By tracking the intensity of these peaks over time, a real-time reaction profile can be generated.
Concluding Remarks
The selection of the most appropriate analytical method for monitoring reactions of this compound is dependent on the specific reaction and the information required. For detailed structural confirmation and accurate quantification, NMR is highly recommended. For routine quantitative analysis of reaction progress and purity, HPLC is a robust and reliable technique. LC-MS is essential for product identity confirmation and impurity profiling. GC-MS can be a valuable tool for monitoring the synthesis of the linker itself. In-situ IR spectroscopy offers the advantage of real-time, non-invasive monitoring. A combination of these techniques will provide a comprehensive understanding of the reaction, enabling efficient process development and ensuring the quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. s4science.at [s4science.at]
- 7. food.actapol.net [food.actapol.net]
- 8. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of tert-Butyl (10-aminodecyl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of custom peptides. The introduction of specialized linkers and spacers is a key strategy for producing peptides with modified functionalities, such as altered pharmacokinetic profiles, sites for conjugation, or unique structural constraints. tert-Butyl (10-aminodecyl)carbamate is a versatile bifunctional linker possessing a long aliphatic chain that can be used to introduce a flexible spacer into a peptide sequence. One terminus features a primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for directional immobilization onto a solid support and subsequent peptide chain elongation.
These application notes provide detailed protocols for the incorporation of this compound onto a solid support, followed by the synthesis of a modified peptide using standard Fmoc/tBu chemistry.
Materials and Reagents
-
This compound
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Coupling reagents (e.g., HBTU, HATU)
-
Kaiser Test Kit
Experimental Protocols
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of the linker to the solid support via its free primary amine.
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (loading capacity, e.g., 1.2 mmol/g) in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.
-
Linker Solution Preparation: In a separate vial, dissolve 2 equivalents of this compound and 4 equivalents of DIPEA in 5 mL of anhydrous DCM.
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin.
-
Reaction Incubation: Gently agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol (B129727) and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 2 hours.
-
Loading Determination: Determine the loading of the linker on the resin using a spectrophotometric method after Fmoc-amino acid attachment and subsequent deprotection.
Protocol 2: Boc Deprotection of the Resin-Bound Linker
This step exposes the terminal amine of the linker for peptide chain elongation.
-
Resin Swelling: Swell the linker-bound resin in 10 mL of DCM for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 50% TFA in DCM (10 mL). Gently agitate for 5 minutes. Drain and repeat the treatment with fresh 50% TFA in DCM for 25 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin with DCM (3 x 10 mL).
-
Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 x 10 mL for 2 minutes each).
-
Final Washing: Wash the resin with DMF (5 x 10 mL) to prepare for the first amino acid coupling.
Protocol 3: Fmoc-SPPS Peptide Chain Elongation
This protocol outlines the standard cycle for adding Fmoc-protected amino acids.
-
First Amino Acid Coupling:
-
Swell the deprotected linker-resin in DMF.
-
In a separate vial, pre-activate 3 equivalents of the first Fmoc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
After a negative Kaiser test, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh 20% piperidine in DMF solution for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.
Protocol 4: Cleavage and Deprotection of the Final Peptide
This protocol describes the release of the modified peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5, v/v/v/w).
-
Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried peptide-resin. Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing 40 mL of cold diethyl ether.
-
Pelleting: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the crude peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).
-
Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Quantitative Data
The following table summarizes expected quantitative data for the synthesis of a model decapeptide using the this compound linker.
| Parameter | Value | Method of Determination |
| Linker Loading on Resin | 0.5 - 0.8 mmol/g | Spectrophotometric analysis of Fmoc release |
| First Amino Acid Coupling Efficiency | > 98% | Kaiser Test / HPLC analysis of a cleaved aliquot |
| Average Stepwise Coupling Yield | > 99% | Kaiser Test / HPLC analysis of cleaved aliquots |
| Crude Peptide Purity | 65 - 85% (Sequence dependent) | Analytical RP-HPLC |
| Final Peptide Purity (Post-HPLC) | > 95% | Analytical RP-HPLC |
| Overall Yield (based on initial resin loading) | 20 - 40% (Sequence and scale dependent) | Mass of purified peptide |
Visualizations
Caption: Workflow for attaching this compound to the resin.
References
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Aminodecyl Carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of aminodecyl carbamate (B1207046) and similar long-chain alkylamines.
Troubleshooting Guide
This guide is designed to help you diagnose and solve problems during the Boc deprotection process.
Q1: My deprotection reaction is incomplete. What are the likely causes and how can I fix it?
Answer:
Incomplete deprotection is the most common issue. It typically arises from suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this problem.
-
Verify Acid Stoichiometry and Concentration: The reaction's success is highly dependent on the acid concentration.[1]
-
Insufficient Acid: Ensure a significant excess of acid is used. For trifluoroacetic acid (TFA), common concentrations range from 25-50% (v/v) in a solvent like dichloromethane (B109758) (DCM).[2] For reactions in solid-phase peptide synthesis (SPPS), using 100% TFA can sometimes lead to poor resin swelling compared to 55% TFA in DCM, resulting in lower purity.[3]
-
Reagent Quality: TFA is hygroscopic; absorbed water can decrease its effective acidity and slow the reaction.[4] Always use fresh, high-quality reagents.
-
-
Optimize Reaction Time and Temperature:
-
Time: While many Boc deprotections are complete within 30-60 minutes at room temperature, sterically hindered or less reactive substrates may require longer reaction times.[1][2] It is crucial to monitor the reaction's progress.
-
Temperature: Most deprotections proceed efficiently at room temperature. If the reaction is sluggish, gentle heating might be an option, but this can also increase the risk of side reactions.[4]
-
-
Monitor the Reaction: The best way to assess completion is to monitor the disappearance of the starting material.
-
Thin Layer Chromatography (TLC): This is the easiest method. The deprotected amine product will have a different Rf value. Staining the TLC plate with a ninhydrin (B49086) solution is highly effective, as it produces a distinct color (usually purple) with the newly formed primary amine.[4]
-
LC-MS: For more quantitative analysis, taking aliquots at different time points (e.g., 30 min, 1 hr, 2 hr) can confirm the consumption of starting material and the appearance of the product mass.[1][5]
-
-
Consider Steric Hindrance: While the aminodecyl group itself is not sterically bulky at the reaction site, other parts of the molecule could hinder the acid's approach. In such cases, longer reaction times or stronger acidic conditions may be necessary.[1]
Q2: I'm observing unexpected side products in my analysis. What are they and how can I prevent them?
Answer:
The primary side reaction during Boc deprotection is caused by the electrophilic tert-butyl cation that is generated.[2] This cation can alkylate any nucleophiles present in the reaction.
-
t-Butylation: If your substrate contains other nucleophilic sites (e.g., thiols, phenols, electron-rich aromatic rings), the tert-butyl cation can alkylate them, leading to byproducts with a mass increase of 56 Da.[6][7]
-
Prevention with Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation before it can react with your product.[2][6]
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Target Residues/Function | Notes |
| Triisopropylsilane (TIS) | 1-5% (v/v) | Traps carbocations effectively.[2][8] | A very common and efficient scavenger, particularly for protecting tryptophan and cysteine residues.[5][9] |
| Water | 1-5% (v/v) | Acts as a scavenger for carbocations.[2][9] | Can reduce the effective acidity of the medium, so use judiciously.[4] |
| Thioanisole | 1-5% (v/v) | Protects against t-butylation, particularly for methionine and tryptophan.[8][9] | Can sometimes cause partial removal of other protecting groups.[8] |
| 1,2-Ethanedithiol (EDT) | 1-5% (v/v) | Effective for protecting tryptophan residues.[8][9] | Can be malodorous. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Long-Chain Aliphatic Amines
Welcome to the technical support center for the purification of long-chain aliphatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of long-chain aliphatic amines so challenging?
Long-chain aliphatic amines present significant purification challenges due to a combination of their inherent physical and chemical properties. Their basic nature can lead to strong interactions with acidic stationary phases like silica (B1680970) gel during chromatography, resulting in poor separation and tailing of peaks[1]. Furthermore, many of these amines are susceptible to oxidation, especially when exposed to heat or light, which can lead to the formation of colored impurities that are difficult to remove[1]. Their high boiling points often necessitate vacuum distillation to prevent thermal degradation during purification[1].
Q2: What are the most common impurities found in crude long-chain aliphatic amine samples?
Impurities in crude long-chain aliphatic amine samples can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted Starting Materials: Such as fatty acids or alkyl halides[1].
-
Over-alkylation Products: Formation of secondary, tertiary, or even quaternary amines when the desired product is a primary amine[1].
-
Oxidation Products: Amines can oxidize, especially when exposed to air and heat, forming colored impurities[1].
-
Solvent Residues: Residual solvents from the reaction or workup steps.
-
Catalyst Residues: Traces of catalysts used in their synthesis, such as nickel-based catalysts[1].
Q3: How do I choose the most suitable purification method for my long-chain aliphatic amine?
The optimal purification strategy depends on several factors, including the physical state of the amine (solid or liquid), its thermal stability, and the nature of the impurities. A general workflow for selecting a purification method is outlined below.
Troubleshooting Guides
Issue 1: Distillation Difficulties
Q: My long-chain aliphatic amine is degrading or turning dark during distillation, even under vacuum. What can I do?
A: Thermal degradation and oxidation are common issues during the distillation of high-boiling point amines. Here are some solutions:
-
Improve the Vacuum: Ensure your vacuum system is operating at its maximum efficiency to achieve the lowest possible pressure. This will lower the boiling point of the amine and reduce the required distillation temperature.
-
Use a Short Path Distillation Apparatus: A Kugelrohr or short path distillation apparatus minimizes the distance the distillate has to travel, reducing the time the amine is exposed to high temperatures[1][2].
-
Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon before applying the vacuum can help to remove residual oxygen and prevent oxidation.
Issue 2: Recrystallization Failures
Q: I am unable to find a suitable solvent for the recrystallization of my solid long-chain aliphatic amine.
A: Finding the right solvent system is critical for successful recrystallization. If common solvents fail, consider these approaches:
-
Acid Salt Formation: Convert the amine into a salt by reacting it with an acid (e.g., HCl, H₂SO₄, or an organic acid like acetic acid)[1][3]. Amine salts often have significantly different solubility profiles than the free base, making them easier to recrystallize from polar solvents, including water or alcohol-water mixtures[1]. The purified salt can then be neutralized with a base to regenerate the pure free amine.
-
Mixed-Solvent Systems: Use a pair of miscible solvents where your amine is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Dissolve the impure amine in the minimum amount of the hot "solvent" and then slowly add the "anti-solvent" until the solution becomes cloudy. Gentle heating to clarify the solution followed by slow cooling should induce crystallization.
Issue 3: Column Chromatography Challenges
Q: My long-chain aliphatic amine is streaking or showing poor separation on a silica gel column.
A: The basicity of amines leads to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, causing poor chromatographic performance[1][4]. Here are some strategies to overcome this:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.1-1% triethylamine (B128534) (TEA) or ammonia (B1221849) in the mobile phase can help to neutralize the active sites on the silica gel, leading to improved peak shape and separation[4][5].
-
Use an Alternative Stationary Phase:
-
Amine-functionalized Silica: Using a column packed with amine-functionalized silica can significantly improve the chromatography of basic compounds by providing a more neutral surface[5][6].
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase Chromatography: For more polar amines, reverse-phase chromatography (e.g., C18) with a buffered mobile phase can be an effective purification method.
-
Data Presentation
The following table provides a qualitative comparison of common purification techniques for long-chain aliphatic amines. Quantitative data such as yield and final purity are highly dependent on the specific compound, the nature and amount of impurities, and the scale of the experiment.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | >98% | 60-90% | Effective for removing non-volatile impurities. Scalable. | Risk of thermal degradation. Not effective for separating compounds with similar boiling points. | Thermally stable, liquid amines with non-volatile impurities. |
| Recrystallization | >99% | 50-85% | Can yield very high purity products. Effective for removing small amounts of impurities. | Finding a suitable solvent can be challenging. Lower yields compared to distillation. | Solid amines. |
| Acid-Base Extraction | >95% | 70-95% | Simple, fast, and inexpensive. Good for separating amines from acidic or neutral impurities. | Not effective for separating different amines from each other. Requires use of acids and bases. | Crude reaction mixtures containing acidic or neutral byproducts. |
| Column Chromatography | Variable (>90%) | Variable (40-80%) | Can separate complex mixtures of similar compounds. | Can be time-consuming and require large volumes of solvent. Amines can interact strongly with silica gel. | Complex mixtures of amines or for isolating minor components. |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate a long-chain aliphatic amine from neutral or acidic organic impurities.
Methodology:
-
Dissolution: Dissolve the crude amine mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane (B109758) (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine salt will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Wash (Optional): Wash the organic layer with another portion of the dilute acid to ensure complete extraction of the amine. Combine the aqueous extracts.
-
Regeneration of Free Amine: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (check with pH paper). The deprotonated amine will precipitate out or form an oily layer.
-
Re-extraction: Add a fresh portion of organic solvent (diethyl ether or DCM) to the separatory funnel and shake to extract the free amine back into the organic phase[1].
-
Final Steps: Collect the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified amine[1].
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
This protocol is suitable for the purification of a mixture of long-chain aliphatic amines or for separating an amine from neutral impurities of similar polarity.
Methodology:
-
Stationary Phase: Use a pre-packed amine-functionalized silica gel flash cartridge or pack a column with amine-functionalized silica gel.
-
Sample Preparation: Dissolve the crude amine mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC) on amine-functionalized TLC plates. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Column Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Run the chromatography using the predetermined mobile phase or a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate analytical technique to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amine.
Visualizations
Role of Long-Chain Aliphatic Amines in Nanoparticle Synthesis
Long-chain aliphatic amines play a crucial role as capping agents in the synthesis of nanoparticles, controlling their size and preventing aggregation.
Long-Chain Aliphatic Amines as Pro-drug Moieties
Long-chain aliphatic amines can be used to mask the charge of anionic drugs, such as phosphonates, to enhance their cell permeability.
References
Technical Support Center: Improving Solubility of tert-Butyl (10-aminodecyl)carbamate Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with tert-Butyl (10-aminodecyl)carbamate conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its conjugates often poorly soluble?
A1: this compound is a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular conjugates.[1][2] It possesses a long, 10-carbon aliphatic chain, which is hydrophobic, and two terminal amine groups, one of which is protected by a tert-butyloxycarbonyl (Boc) group.[1] The poor solubility of its conjugates often stems from the combination of this long, hydrophobic alkyl chain and the properties of the molecule it is conjugated to, which may also be hydrophobic.[3] As the hydrocarbon chain of an amine gets larger, its aqueous solubility decreases.[3]
Q2: What is the first step I should take if my conjugate precipitates from an aqueous solution?
A2: The first and often most effective step is to adjust the pH of the solution. The this compound linker has a terminal primary amine group (once the conjugate is formed and if the other end was used for conjugation). This amine group is basic and can be protonated in acidic conditions.[3] Lowering the pH will increase the concentration of the protonated, cationic form of the amine, which is generally more water-soluble. The solubility of compounds with amine groups is strongly dependent on pH.[4]
Q3: My conjugate is still insoluble after pH adjustment. What other simple strategies can I try?
A3: If pH modification is insufficient, introducing a water-miscible organic co-solvent is the next logical step.[5][6] Co-solvents can significantly enhance the solubility of poorly soluble compounds.[6] Commonly used co-solvents in research settings include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and Polyethylene Glycol (PEG).[5] It is often best to first dissolve the conjugate in a small amount of the organic co-solvent before adding it to the aqueous buffer.[7]
Q4: Can aggregation be the cause of my observed "insolubility"?
A4: Yes, what appears to be poor solubility might actually be aggregation, where conjugate molecules stick to each other to form larger, insoluble particles.[8] This is particularly common when the conjugate has significant hydrophobic regions.[8] Aggregation can sometimes be observed as turbidity or visible precipitates in the solution.[7] Strategies to prevent aggregation include optimizing the buffer composition with stabilizing excipients like glycerol (B35011) or non-ionic detergents (e.g., Tween-20) and performing experiments at lower temperatures (e.g., 4°C).[7]
Troubleshooting Guide: Conjugate Insolubility
If you are encountering issues with the solubility of your this compound conjugate, consult the following guide for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Supporting Evidence |
| Precipitation in Aqueous Buffer | The pH of the solution is near the isoelectric point (pI) of the conjugate, minimizing its net charge and solubility. | Adjust the pH to be at least 1-2 units away from the pI. For the terminal amine, lowering the pH (e.g., to pH 4-6) will lead to protonation and increased solubility. | The solubility of weak bases tends to increase in acidic conditions. Amines are bases, and protonating the lone pair on the nitrogen atom increases water solubility.[3] |
| Oily Film or Phase Separation | The conjugate is highly hydrophobic due to the long alkyl chain and the conjugated molecule. | Use a co-solvent system. Dissolve the conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) before slowly adding it to the aqueous buffer with gentle mixing. | Co-solvents are a common strategy to facilitate the aqueous solubility of poorly soluble molecules.[5] Solubility typically increases logarithmically with an increasing fraction of the co-solvent.[5] |
| Solution becomes Turbid over Time | The conjugate is aggregating due to intermolecular hydrophobic interactions. | Add anti-aggregation excipients to your buffer. Options include non-ionic surfactants like Polysorbate 20/80 (0.01-0.1%) or stabilizing agents like glycerol (5-20%) or arginine (50-100 mM). | Surfactants can solubilize poorly soluble molecules by forming micelles.[5] Stabilizing excipients can help maintain protein/conjugate solubility and prevent aggregation.[7] |
| Insolubility in All Tested Conditions | The conjugate has extremely low intrinsic aqueous solubility, requiring more advanced formulation methods. | Consider using complexing agents like cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which can encapsulate the hydrophobic parts of the molecule. Alternatively, explore lipid-based formulations (e.g., SEDDS) if appropriate for your application. | Cyclodextrins form non-covalent inclusion complexes with hydrophobic molecules to enhance solubility.[5][6] Lipid-based formulations are effective for highly lipophilic compounds.[9] |
Key Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol outlines a systematic approach to identify suitable solvent conditions for your conjugate.
1. Preparation of Conjugate Stock Solution:
- Accurately weigh 1-5 mg of your lyophilized conjugate.
- Dissolve the conjugate in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Use sonication or gentle heating if necessary to aid dissolution.[10]
2. pH Screening:
- Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.5). Common buffers include acetate, phosphate, and Tris.
- In separate microcentrifuge tubes, dilute a small aliquot of the DMSO stock solution into each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant and low (e.g., <1%).
- Incubate the samples for 15-30 minutes at room temperature.
- Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the conjugate in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
3. Co-solvent Screening:
- Using the optimal pH determined in the previous step, prepare several buffer solutions containing different concentrations of various co-solvents (see table below for examples).
- Add the conjugate stock solution to each co-solvent/buffer mixture.
- Incubate and analyze as described in the pH screening step.
4. Excipient Screening:
- If solubility is still a challenge, screen for the effect of surfactants and complexing agents.
- Prepare buffer solutions (at the optimal pH) containing various concentrations of excipients like Polysorbate 80, HP-β-CD, or Solutol HS-15.
- Add the conjugate stock solution, incubate, and analyze.
Table of Common Solubilizing Agents
| Agent Type | Example | Typical Starting Concentration Range | Mechanism of Action |
| Co-solvents | DMSO, Ethanol, Propylene Glycol, PEG 400 | 1-20% (v/v) | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic molecules.[5] |
| Surfactants | Polysorbate 80 (Tween-80), Polysorbate 20 | 0.01-0.5% (v/v) | Forms micelles that encapsulate hydrophobic compounds, increasing their apparent water solubility.[5][6] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10% (w/v) | Forms an inclusion complex where the hydrophobic conjugate is held within the cyclodextrin's non-polar cavity.[6] |
Visual Guides
The following diagrams illustrate key concepts and workflows for addressing solubility issues.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 216961-61-4 | BroadPharm [broadpharm.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Coupling Efficiency of tert-Butyl (10-aminodecyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of tert-Butyl (10-aminodecyl)carbamate. This bifunctional linker is commonly used in bioconjugation, proteomics, and for the synthesis of PROTACs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a linear aliphatic linker molecule with two distinct terminal functional groups. At one end, there is a primary amine (-NH2) group, and at the other, a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] The free primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids, activated NHS esters, and carbonyl compounds (aldehydes and ketones).[1][2] The Boc-protected amine is stable under basic and nucleophilic conditions but can be deprotected using mild acidic conditions to reveal a second primary amine.[1][3]
Q2: What are the most common applications of this compound?
A2: This linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible bridge between a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[1][2] It is also employed in various bioconjugation applications, including the attachment of peptides, labels, or small molecules to proteins or other biomolecules.[4]
Q3: How do I deprotect the Boc group?
A3: The Boc protecting group can be efficiently removed under anhydrous acidic conditions.[5] A standard and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3]
Troubleshooting Guide for Coupling Reactions
This guide addresses common issues encountered when coupling the free primary amine of this compound with a carboxylic acid, a frequent step in many synthetic procedures.
Issue 1: Incomplete or Low-Yield Coupling Reaction
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The kinetics of the coupling reaction may be slow under standard conditions.
-
Solution: Optimize the reaction temperature and time. Increasing the temperature (e.g., to 30-40°C) or extending the reaction time can improve the yield.[6] However, monitor for potential side reactions.
-
-
Insufficient Reagent Concentration: The molar ratio of reactants can significantly impact the reaction's progress.
-
Solution: Increase the equivalents of the carboxylic acid and the coupling reagents (e.g., 1.5-3 equivalents relative to the amine).[6]
-
-
Poor Solvent Quality: The presence of water or other impurities in the solvent can interfere with the coupling reaction.
-
Solution: Always use high-purity, anhydrous solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6]
-
-
Steric Hindrance: Bulky groups near the carboxylic acid of your coupling partner can hinder the reaction.
-
Solution: Consider using a more potent coupling reagent combination, such as HATU/DIPEA, which is known for its high efficiency with sterically hindered substrates.[6]
-
Issue 2: Formation of Undesired Byproducts
Possible Causes and Solutions:
-
N-acylurea Formation (with carbodiimide (B86325) reagents): The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and reduces the yield of the desired amide.[7][8]
-
Solution: Use solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, to minimize this side reaction.[7] Additionally, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can trap the O-acylisourea intermediate to form a more stable active ester, reducing N-acylurea formation.[9]
-
-
Racemization: If the carboxylic acid partner is chiral, racemization can occur during activation.
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Insoluble Byproducts: When using dicyclohexylcarbodiimide (B1669883) (DCC), the dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.[9]
-
Solution: If working in solution phase, the DCU can often be removed by filtration.[10] For solid-phase synthesis or when byproduct solubility is a concern, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), where the urea (B33335) byproduct can be removed by aqueous extraction.[9][11] Alternatively, diisopropylcarbodiimide (DIC) can be used, as its urea byproduct is more soluble in common organic solvents.[9]
-
Quantitative Data Summary
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent | Additive (1.1 eq.) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Features |
| DCC (1.1 eq.) | HOBt | DCM, DMF | 0 to RT | 2-12 | Cost-effective; insoluble urea byproduct.[6][9] |
| DIC (1.1 eq.) | HOBt, OxymaPure | DMF, NMP | 0 to RT | 2-12 | Soluble urea byproduct; suitable for SPPS.[6][9] |
| EDC (1.5 eq.) | Sulfo-NHS | MES Buffer (pH 4.5-6.0), Water | RT | 2-4 | Water-soluble; ideal for bioconjugation.[11] |
| HATU (1.0 eq.) | DIPEA (2.0 eq.) | DMF, NMP | RT | 1-4 | High efficiency, especially for hindered couplings.[6] |
Experimental Protocols
Protocol 1: General Carbodiimide-Mediated Coupling in Organic Solvent
This protocol describes a standard procedure for coupling this compound with a carboxylic acid using DIC and HOBt.
Materials:
-
This compound (1.0 equivalent)
-
Carboxylic acid (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and HOBt in anhydrous DMF.
-
Add this compound to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIC dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc-Deprotection using TFA
This protocol outlines the standard procedure for removing the Boc protecting group.
Materials:
-
Boc-protected compound (1.0 equivalent)
-
Trifluoroacetic acid (TFA) (10-20 equivalents or a 1:1 v/v mixture with DCM)[3]
-
Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO3 or triethylamine) and extracted.
Visualizations
Caption: A generalized workflow for the coupling and deprotection of this compound.
Caption: A troubleshooting decision tree for common coupling reaction issues.
References
- 1. This compound, 216961-61-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Preventing Self-Polymerization of Bifunctional Linkers
<
This guide provides troubleshooting advice and answers to frequently asked questions regarding the unwanted self-polymerization and degradation of bifunctional linkers used in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is bifunctional linker self-polymerization and why is it a problem?
A1: Self-polymerization, in the context of bifunctional linkers, refers to the degradation or reaction of linkers with each other or with contaminants like water, rather than the intended target molecules. This is particularly prevalent with homobifunctional linkers but also affects heterobifunctional linkers through competing side reactions like hydrolysis.[1][2][3] These side reactions lead to inactive linkers, the formation of aggregates, and precipitation, which significantly reduces conjugation efficiency and can complicate purification processes.[2][4][5]
Q2: My conjugation yield is very low. Could my linker have degraded?
A2: Yes, low conjugation efficiency is a primary symptom of linker degradation.[4] The reactive ends of the linker, such as N-hydroxysuccinimide (NHS) esters and maleimides, are susceptible to hydrolysis, where they react with water and become non-reactive.[6][7] This competing reaction reduces the amount of active linker available to bind to your target molecules.[6][7][8]
Q3: How can I tell if my solid bifunctional linker has gone bad?
A3: Visually inspect the solid linker. Any signs of clumping, discoloration, or a sticky appearance suggest moisture contamination and potential degradation. For moisture-sensitive linkers, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation from forming inside.[9][10]
Q4: What are the ideal storage conditions for bifunctional linkers?
A4: Most bifunctional linkers are sensitive to moisture and should be stored at -20°C in a desiccated environment.[9][10][11] It is also advisable to blanket the product under an inert gas like argon or nitrogen to displace moisture and oxygen.[9]
Q5: Can I prepare and store stock solutions of my linker?
A5: It is strongly recommended to prepare linker solutions immediately before use.[11][12][13] The NHS-ester and maleimide (B117702) moieties readily hydrolyze in aqueous solutions and even in organic solvents like DMSO or DMF if they are not anhydrous.[11][12] Storing solutions, even for a short period, will lead to a significant loss of reactivity.[11][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of Linker: The reactive groups (e.g., NHS ester, maleimide) have reacted with water and are no longer active.[4][6] | - Prepare linker solutions fresh in anhydrous DMSO or DMF immediately before use.[9][12] - Ensure reaction buffers are at the optimal pH to balance reactivity and hydrolysis (see tables below).[7] - For NHS esters, work quickly, as their half-life can be as short as 10 minutes at pH 8.6.[6][8] |
| Incorrect Buffer Composition: Buffer contains primary amines (e.g., Tris, glycine) or sulfhydryls that compete with the target molecule for the linker.[6][10] | - Use non-amine, non-sulfhydryl containing buffers such as PBS, HEPES, or Borate buffer for the reaction.[6][13][14] - If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column prior to conjugation.[5][11] | |
| Inactive Target Functional Groups: Sulfhydryl groups on the protein have formed disulfide bonds. | - Pre-treat the sulfhydryl-containing protein with a reducing agent like TCEP or DTT.[4][12] - Crucially , the reducing agent must be completely removed before adding the maleimide-activated molecule.[4] | |
| Precipitation During Reaction | Over-modification: Too many linker molecules have attached to the protein, altering its solubility and causing aggregation. | - Reduce the molar excess of the linker in the reaction.[5] - Optimize reaction time and temperature.[4] |
| Low Linker Solubility: The linker (especially non-sulfonated versions like SMCC) is not fully dissolved or is precipitating in the aqueous reaction buffer.[12] | - Ensure the linker is fully dissolved in anhydrous organic solvent before adding it to the aqueous protein solution.[12] - Keep the final concentration of the organic solvent (e.g., DMSO) below 10%.[4][12] - Consider switching to a water-soluble version of the linker (e.g., Sulfo-SMCC).[4][12] | |
| Inconsistent Results | Moisture Contamination: The solid linker has been exposed to humidity, leading to gradual degradation. | - Always allow the linker vial to equilibrate to room temperature before opening to prevent condensation.[9][10] - Store the linker under desiccated conditions at -20°C.[9][11] - Aliquot the linker upon first use to minimize repeated opening and exposure of the main stock. |
Data Presentation: Linker Stability
The stability of a bifunctional linker's reactive groups is highly dependent on pH. Understanding these kinetics is critical for designing a successful conjugation experiment.
Table 1: Half-life of NHS-Ester Hydrolysis vs. pH
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [6][8] |
| 8.0 | Room Temp. | ~210 minutes | [15] |
| 8.5 | Room Temp. | ~180 minutes | [15] |
| 8.6 | 4 | 10 minutes | [6][8][16] |
| 9.0 | Room Temp. | ~125 minutes | [15] |
Table 2: Recommended pH Ranges for Common Reactive Groups
| Reactive Group | Target Functional Group | Recommended Reaction pH | Rationale | Reference(s) |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | Balances amine nucleophilicity with the rate of ester hydrolysis. Lower pH reduces amine reactivity, while higher pH rapidly increases hydrolysis.[6][7] | [6][12] |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Ensures specific reaction with sulfhydryls. At pH > 7.5, maleimides can react with primary amines, and the rate of maleimide hydrolysis also increases.[4][17] | [4][17] |
Visualizing Key Processes
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. proteochem.com [proteochem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. store.sangon.com [store.sangon.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with 1,10-Diaminodecane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,10-diaminodecane (B146516) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected byproducts encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in acylation reactions of 1,10-diaminodecane?
A1: In acylation reactions, the primary expected products are the mono- and di-acylated derivatives. However, several unexpected byproducts can arise depending on the reaction conditions. The most common of these is the formation of over-acylated products, where one or both nitrogen atoms are acylated more than once, especially when using highly reactive acylating agents or harsh conditions. Another potential byproduct is the formation of cyclic amides if a dicarboxylic acid or its derivative is used as the acylating agent, leading to intramolecular cyclization. In some cases, polymeric byproducts can also be formed, particularly if the stoichiometry is not carefully controlled.
Q2: How can I control the degree of acylation to selectively obtain the mono- or di-substituted product?
A2: Selective acylation of 1,10-diaminodecane can be achieved by carefully controlling the reaction stoichiometry and conditions.
-
For mono-acylation: Use a 1:1 molar ratio or a slight excess of the diamine to the acylating agent. Slow, dropwise addition of the acylating agent to a solution of the diamine at a low temperature (e.g., 0 °C) can favor mono-substitution. The use of a less reactive acylating agent or a protecting group strategy for one of the amino groups can also be employed.
-
For di-acylation: Use at least a 2:1 molar ratio of the acylating agent to the diamine. Running the reaction at a slightly elevated temperature may be necessary to ensure complete reaction at both amino groups.
Q3: What leads to the formation of polymeric byproducts in reactions with 1,10-diaminodecane derivatives?
A3: Polymeric byproducts, typically polyamides, are often formed when reacting 1,10-diaminodecane with difunctional reagents, such as dicarboxylic acids or diacyl chlorides. This is essentially a polymerization reaction. To avoid this when aiming for a discrete small molecule, it is crucial to use monofunctional reagents or to employ a high dilution technique if reacting with a difunctional reagent to favor intramolecular reactions over intermolecular polymerization.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N,N'-Diacylated Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). - Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), for reactions with acid anhydrides. |
| Formation of Mono-acylated Byproduct | - Increase the molar ratio of the acylating agent to the diamine (e.g., 2.2:1). - Ensure efficient mixing. |
| Product Precipitation | - Choose a solvent in which the di-acylated product is soluble at the reaction temperature. |
| Degradation of Reagents or Products | - Ensure anhydrous reaction conditions if using water-sensitive reagents like acyl chlorides. - Check the stability of your starting materials and product under the reaction conditions. |
Issue 2: Formation of an Unexpected Cyclic Byproduct
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Intramolecular Cyclization with a Difunctional Reagent | - This is common when reacting 1,10-diaminodecane with a short-chain diacyl chloride or a similar reagent. - Employ high-dilution conditions to favor the formation of the desired product over intramolecular cyclization. This involves adding the reagents slowly and simultaneously to a large volume of solvent. |
| Reaction with a Dihalide Leading to Macrocyclization | - The reaction of 1,10-diaminodecane with α,ω-dihalides can lead to the formation of macrocyclic polyamines.[1][2] - Similar to the above, use high-dilution conditions to minimize intermolecular oligomerization and favor the formation of the desired macrocycle. |
Issue 3: Over-alkylation in N-Alkylation Reactions
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Reactivity of the Alkylating Agent | - Use a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide). |
| Excess Alkylating Agent | - Carefully control the stoichiometry. For mono-alkylation, use a 1:1 ratio or a slight excess of the diamine. For di-alkylation, use a stoichiometric amount (2 equivalents) of the alkylating agent. |
| Reaction Conditions | - Perform the reaction at a lower temperature to reduce the rate of the second alkylation. - Consider using reductive amination as an alternative to direct alkylation, as it is known to provide better control and avoid over-alkylation.[3][4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for N,N'-Diacetylation of 1,10-Diaminodecane
-
Dissolution: Dissolve 1,10-diaminodecane (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: In a separate flask, dissolve acetic anhydride (B1165640) (2.2 equivalents) in the same solvent. Add this solution dropwise to the stirred solution of 1,10-diaminodecane over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Visualizations
Caption: Reaction pathways for acylation of 1,10-diaminodecane.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Characterization of tert-Butyl (10-aminodecyl)carbamate Derivatives in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to address previously "undruggable" targets. At the heart of every PROTAC is a linker, a critical component that connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The nature of this linker—its length, composition, and rigidity—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.
tert-Butyl (10-aminodecyl)carbamate serves as a versatile and widely used building block for the synthesis of these crucial linkers. Its linear ten-carbon aliphatic chain provides a flexible scaffold, while the terminal amine and Boc-protected amine groups offer convenient handles for chemical conjugation.[1][2] This guide provides an objective comparison of how derivatives of such aliphatic linkers can impact PROTAC performance, supported by experimental data and detailed protocols.
Performance Comparison of Aliphatic and PEG Linker Derivatives in PROTACs
The choice of linker length and composition is a critical optimization step in PROTAC design. While direct comparative studies on a wide range of this compound derivatives are not extensively documented in single reports, the principles of linker optimization are well-established. Alkyl chains, such as the one in the title compound, and polyethylene (B3416737) glycol (PEG) chains are the most common flexible linkers used.[3] Their modification directly impacts the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The following table summarizes representative experimental data from literature, illustrating how linker length and type can affect the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of PROTACs targeting various proteins. A lower DC₅₀ value indicates higher potency, while a higher Dₘₐₓ value signifies greater degradation efficacy.[3]
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [4] |
| Alkyl/Ether | 12 - 29 | Submicromolar | > 90 | [4] | |
| Alkyl/Ether | 21 | 3 | 96 | [4] | |
| Alkyl/Ether | 29 | 292 | 76 | [4] | |
| ERα | PEG | 12 | > 1000 | < 20 | [5] |
| PEG | 16 | 9.8 | > 95 | [5] | |
| CRBN (homo-PROTAC) | PEG | 8 | Potent | > 90 | [5] |
| BTK | PEG | 2 PEG units | > 1000 | - | [4] |
| PEG | ≥ 4 PEG units | 1 - 40 | > 90 | [4] |
Key Observations:
-
Linker Length is Crucial: As demonstrated with TBK1- and ERα-targeting PROTACs, a minimum linker length is often required to enable the formation of a productive ternary complex. Linkers that are too short can lead to steric hindrance.[5][6]
-
An Optimal Length Exists: Increasing linker length does not always lead to improved performance. For TBK1, a 21-atom linker was optimal, with a longer 29-atom linker showing reduced potency.[4] This highlights the need for empirical optimization for each target system.
-
Linker Composition Matters: The choice between a purely aliphatic linker and a more hydrophilic PEG linker can influence physicochemical properties such as solubility and cell permeability, which in turn affects PROTAC activity.[7] For instance, replacing an alkyl chain with PEG units can sometimes alter degradation efficacy.[4]
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of PROTACs incorporating this compound derivatives.
Protocol 1: Synthesis of a PROTAC using an Amide Coupling Reaction
This protocol describes a general method for coupling a target protein ligand (with a carboxylic acid handle) to the deprotected form of this compound, followed by conjugation to an E3 ligase ligand.
1. Boc Deprotection of the Linker:
- Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.
- Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
- Stir the reaction at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
- Remove the solvent and excess acid under reduced pressure to yield the diamine salt.
2. Amide Coupling to the Target Ligand:
- Dissolve the target protein ligand (containing a carboxylic acid) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
- Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
- Add the deprotected aminodecylamine linker to the reaction mixture.
- Stir at room temperature for 2-16 hours, monitoring by LC-MS.
- Upon completion, purify the product by preparative HPLC to obtain the ligand-linker conjugate.
3. Final Coupling to the E3 Ligase Ligand:
- Repeat the amide coupling procedure using the purified ligand-linker conjugate and the E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand with a carboxylic acid handle).
- Purify the final PROTAC product using preparative HPLC.
- Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of Protein Degradation by Western Blot
This protocol outlines a standard method to quantify the degradation of a target protein in a cellular context.
1. Cell Culture and Treatment:
- Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the synthesized PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using image analysis software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle control.
- Plot the percentage of degradation against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
Visualizations
Mechanism of Action: The Ubiquitin-Proteasome Pathway
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Workflow: PROTAC Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of PROTACs.
Caption: General workflow for PROTAC synthesis and evaluation of protein degradation.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of tert-Butyl (10-aminodecyl)carbamate: A Mass Spectrometry Focus
For researchers and professionals in drug development, the accurate analysis and characterization of synthetic intermediates are paramount. Tert-Butyl (10-aminodecyl)carbamate, a key building block due to its dual functionality—a primary amine and a carbamate-protected amine—requires robust analytical methods to ensure purity and confirm identity. This guide provides a comparative overview of the mass spectrometry (MS) analysis of this compound, contrasted with alternative analytical techniques and amine protecting groups.
Mass Spectrometry (MS) Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of Boc-protected amines.[1] It offers high sensitivity and specificity, allowing for both qualitative and quantitative assessment.
Fragmentation Pattern
Under electrospray ionization (ESI) conditions, this compound is expected to exhibit a characteristic fragmentation pattern. The tert-Butoxycarbonyl (Boc) group is notoriously labile and its fragmentation provides a clear fingerprint for the presence of this protecting group.[2] The primary fragmentation pathways include:
-
Loss of isobutylene (B52900) (C4H8): A neutral loss of 56 Da, resulting from a McLafferty-type rearrangement.
-
Loss of the entire Boc group: A neutral loss of 100 Da (isobutylene + CO2).
-
Cleavage of the decyl chain: Fragmentation along the alkyl chain, yielding a series of characteristic ions.
These fragmentation patterns are crucial for structural confirmation.
Quantitative Data Comparison
The following table summarizes the expected key mass-to-charge ratios (m/z) for this compound in positive ion ESI-MS.
| Ion Description | Expected m/z |
| [M+H]⁺ (Protonated Molecule) | 273.25 |
| [M-C₄H₈+H]⁺ (Loss of isobutylene) | 217.19 |
| [M-Boc+H]⁺ (Loss of Boc group) | 173.20 |
Comparison with Alternative Amine Protecting Groups
The choice of amine protecting group significantly influences the fragmentation behavior in mass spectrometry.[2] A comparison with Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected 10-aminodecylamine illustrates the unique diagnostic ions for each.
| Protecting Group | Key Fragmentation Characteristic |
| Boc | Loss of isobutylene (56 Da) and the full Boc group (100 Da).[2] |
| Cbz | Loss of toluene (B28343) (92 Da) or benzyl (B1604629) alcohol (108 Da). |
| Fmoc | Stable protecting group, often requires higher collision energy for fragmentation. Characteristic ion at m/z 179 (fluorenylmethyl cation). |
Experimental Protocol: LC-MS Analysis
This protocol provides a starting point for developing a robust analytical method for this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.[2]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (e.g., m/z 100-500) and data-dependent MS/MS.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Collision Energy: Ramped (e.g., 10-40 eV) to obtain fragmentation data.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the characteristic fragmentation of the target molecule.
Caption: A generalized workflow for the LC-MS analysis of amine-containing compounds.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Protected Amines
The purity of Boc-protected amines is a critical parameter in pharmaceutical research and development, as these compounds are essential building blocks in the synthesis of peptides and other complex molecules. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of these materials. This guide provides a comparative overview of various HPLC methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
Several HPLC-based techniques are available for the purity assessment of Boc-protected amines, each with its own advantages and limitations. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities to be detected, the need for chiral separation, and the desired speed and resolution.
| Feature | Reverse-Phase HPLC (RP-HPLC) | Chiral HPLC | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on polarity differences between the analyte and impurities.[1] | Differential interaction of enantiomers with a chiral stationary phase.[2] | Chromatographic separation using smaller particle sizes (<2 µm) for higher resolution and speed.[3][4] |
| Primary Application | Routine purity analysis and quantification of known and unknown impurities.[1] | Determination of enantiomeric purity.[2][5] | High-throughput screening and analysis of complex samples requiring high resolution.[6][7] |
| Common Columns | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][8] | Protein-based (e.g., Ovomucoid) or macrocyclic antibiotic-based (e.g., Teicoplanin, Ristocetin A).[9][10] | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[3] |
| Advantages | High resolution, quantitative accuracy, and wide applicability.[1] | Can detect low levels of unwanted enantiomers (as low as 0.15%).[9] | Significantly faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[3][6][7] |
| Disadvantages | Requires chromophoric impurities for UV detection.[1] | The cost of chiral columns can be high.[2] | Higher initial instrument cost and potential for higher backpressure.[7] |
| Limit of Detection (LOD) | High (can be ≤0.05% for impurities).[2] | High (LOQ down to 0.1% for the unwanted enantiomer).[2] | Very High (pg range).[4] |
Experimental Protocols
Detailed methodologies for the key HPLC techniques are provided below. These protocols are based on established methods for the analysis of Boc-protected amino acids and related compounds.
This method is suitable for the routine analysis of the purity of Boc-protected amines and the quantification of impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][8]
-
Mobile Phase:
-
Gradient: A typical gradient could be 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.[1]
-
Column Temperature: 30 °C.[8]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[1][8]
This method is essential for determining the enantiomeric excess of chiral Boc-protected amines.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chirobiotic T (Teicoplanin) or Chirobiotic R (Ristocetin A) are good choices for Boc-amino acids.[10] An Ultron Ovomucoid (OVM) column has also been shown to be versatile.[9]
-
Mobile Phase: The mobile phase composition is highly dependent on the specific analyte and chiral stationary phase. Reversed-phase mode is a viable choice for both Chirobiotic T and R columns for Boc-amino acids.[10] A typical mobile phase could be a mixture of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV at a wavelength appropriate for the analyte.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
UPLC offers a significant increase in speed and resolution, making it ideal for high-throughput environments.
-
Instrumentation: A UPLC system with a PDA detector.[3]
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[3]
-
Mobile Phase: Similar to the RP-HPLC method, using 0.1% formic acid or TFA in water and acetonitrile.
-
Gradient: A much faster gradient can be employed, for example, 5-95% B over 5-10 minutes.[4]
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
Column Temperature: Often slightly elevated (e.g., 40-50 °C) to reduce viscosity.
-
Detection: PDA detector scanning a range of wavelengths.
-
Sample Preparation: Similar to the HPLC method, ensuring the sample is fully dissolved and filtered.
Common Impurities in Boc-Protected Amines
The purity assessment method should be capable of separating the main compound from potential impurities, which can include:
-
Unreacted Starting Materials: Such as the free amine or di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[1]
-
Side Products: Including di-Boc protected amines or tert-butyl carbamate.[1][11]
-
Degradation Products: The free amine resulting from the deprotection of the Boc group.[1]
-
Enantiomeric Impurities: The undesired enantiomer in the case of chiral amines.[5]
-
Residual Solvents: Solvents used during the synthesis and purification process.[1]
Visualizations
Caption: General workflow for purity assessment of Boc-protected amines by HPLC.
Caption: Decision tree for selecting an appropriate HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Navigating the Bifunctional Linker Landscape: A Comparative Guide to Alternatives for tert-Butyl (10-aminodecyl)carbamate
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical step in the design of effective bioconjugates, from targeted drug delivery systems to novel proteomics tools. tert-Butyl (10-aminodecyl)carbamate, a linear aliphatic linker with a terminal amine and a Boc-protected amine, has been a staple in the field. However, the expanding complexity of bioconjugation applications necessitates a deeper understanding of alternative linkers that can offer enhanced properties such as improved solubility, optimized spatial orientation, and tailored release mechanisms. This guide provides an objective comparison of alternatives to this compound, supported by experimental data and detailed protocols to inform rational linker selection.
Introduction to this compound and Its Alternatives
This compound is a classic example of a homobifunctional linker precursor, providing a ten-carbon aliphatic chain that offers a significant degree of separation between conjugated molecules. Its primary amine allows for reaction with various electrophiles, while the Boc-protected amine provides a stable handle that can be deprotected under acidic conditions for subsequent modifications. This linker is particularly prevalent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the surface modification of materials.
The limitations of simple alkyl chain linkers, such as potential hydrophobicity and lack of functionality beyond spacing, have driven the development of a diverse array of alternatives. These can be broadly categorized based on the nature of the spacer unit:
-
Alkyl Chain Variants: These alternatives maintain the aliphatic backbone but vary in length. Shorter chains like those derived from ethylenediamine (B42938) or propylenediamine offer less separation, which can be advantageous in applications where proximity is key. Conversely, longer chains, such as a dodecyl chain, provide greater distance.
-
Poly(ethylene glycol) (PEG) Linkers: PEG-based linkers are characterized by their repeating ethylene (B1197577) glycol units. They offer increased hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate. PEG linkers are available in various discrete lengths (e.g., PEG4, PEG8, PEG12) and as polydisperse polymers.
-
Heterobifunctional Linkers with Orthogonal Reactivity: These linkers possess two different reactive groups, allowing for sequential and controlled conjugation. Common reactive pairs include amine-reactive N-hydroxysuccinimide (NHS) esters and sulfhydryl-reactive maleimides, or bioorthogonal "click chemistry" handles like alkynes and azides.
Comparative Performance Data
The choice of linker can significantly impact the performance of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the influence of linker composition and length on key performance metrics in different applications.
Table 1: Impact of Linker Type on PROTAC Efficacy for BRD4 Degradation
| Linker Type | PROTAC | DC50 (nM) | Dmax (%) | Reference Cell Line | Key Observation |
| Alkyl Chain | A PROTAC with a 10-carbon alkyl linker | ~50 | >90 | HeLa | Effective degradation, but potential for lower solubility. |
| PEG | MZ1 (contains a PEG linker) | 1 | >90 | HeLa | High potency, likely due to improved solubility and ternary complex formation.[1] |
| PEG | ARV-771 (contains a PEG linker) | <1 | >90 | 22Rv1 | Demonstrates the high efficacy achievable with PEG-based linkers.[1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Influence of Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| Linker Type | Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| Alkyl | N/A | ~8.5 | 1.0 | [2] |
| PEG | PEG2 | ~7.0 | 0.82 | [2] |
| PEG | PEG4 | ~5.5 | 0.65 | [2] |
| PEG | PEG8 | ~2.5 | 0.29 | [2] |
| PEG | PEG12 | ~2.5 | 0.29 | [2] |
This data illustrates that increasing the PEG linker length can significantly decrease the clearance rate of an ADC, thereby prolonging its circulation time.
Table 3: Comparison of Conjugation Efficiency and Stability
| Linker Type | Reactive Groups | Typical Conjugation Yield (%) | Stability in Human Plasma (t½, hours) | Reference |
| Alkyl (activated) | NHS ester | 70-90 | >100 (for stable amide bond) | [3] |
| PEG (activated) | NHS ester | 70-90 | >100 (for stable amide bond) | [3] |
| Heterobifunctional | Maleimide-NHS ester | 60-80 | Variable (maleimide adduct stability can be a factor) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of linker performance. Below are representative protocols for key experiments.
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[5]
Protocol 2: In Vitro Stability Assay of Antibody-Drug Conjugates
Objective: To assess the stability of the linker and the release of the payload from an ADC in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the incubation mixture.
-
Sample Preparation: Precipitate the plasma proteins by adding an excess of cold acetonitrile. Centrifuge the samples to pellet the proteins.
-
LC-MS Analysis: Analyze the supernatant, containing the released drug, by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free payload.
-
Data Analysis: Plot the percentage of released drug over time to determine the stability of the ADC. The amount of intact ADC can also be monitored using techniques like Hydrophobic Interaction Chromatography (HIC).[6][7]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of the ternary complex formed between a target protein, a PROTAC, and an E3 ligase.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.
-
Binary Interaction: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the E3 ligase.
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the target protein (e.g., BRD4) over the sensor surface.
-
Data Analysis: The increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex. Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. Cooperativity can be assessed by comparing the ternary complex affinity to the binary affinities.[8][9]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action for a PROTAC, highlighting the formation of a ternary complex.
Caption: A logical workflow for comparing bifunctional linkers.
Conclusion
While this compound remains a useful and straightforward bifunctional linker, the data presented in this guide underscores the significant advantages that can be gained by exploring alternatives, particularly those based on PEG. The choice of linker is not merely a matter of spacing but a critical design element that influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy of a bioconjugate. For applications such as PROTACs and ADCs, where subtle changes in molecular properties can have profound biological consequences, a systematic evaluation of different linker types is essential. By leveraging the comparative data and experimental protocols provided, researchers can make more informed decisions in their linker selection, accelerating the development of next-generation bioconjugates with optimized performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
A Researcher's Guide to Amine Protecting Groups: A Comparative Stability Analysis of Boc, Cbz, Fmoc, and Troc
In the field of organic synthesis, particularly in peptide and pharmaceutical drug development, the strategic use of amine protecting groups is fundamental to achieving desired chemical transformations with high yield and purity.[1][2] A protecting group temporarily masks the reactivity of the amine functional group, allowing other parts of the molecule to react selectively.[1] The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and can be removed cleanly and selectively without affecting other functional groups.[1] This guide provides an objective comparison of the stability and performance of four widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-Trichloroethoxycarbonyl (Troc), supported by experimental data and protocols.
The cornerstone of modern protecting group strategy is orthogonality . This principle allows for the selective removal of one protecting group in the presence of others by using a unique set of deprotection conditions.[3][4] The four groups discussed here—Boc (acid-labile), Fmoc (base-labile), Cbz (removed by hydrogenolysis), and Troc (removed by reduction)—form a powerful and largely orthogonal set, enabling complex, multi-step syntheses.[3][4]
Comparative Stability and Deprotection Data
The selection of a protecting group is dictated by its stability profile. The following table summarizes the lability and stability of Boc, Cbz, Fmoc, and Troc under common synthetic conditions.
| Protecting Group | Structure | Standard Deprotection Condition | Stable To | Labile To | Typical Deprotection Yield (%) |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA, HCl)[3][5] | Basic conditions, Hydrogenolysis, Mild Reduction[4][6] | Strong Acids, some Lewis Acids[4][7] | >90%[8] | |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C)[2] | Acidic and Basic conditions[2][8] | Hydrogenolysis, Strong Acids (e.g., HBr in Acetic Acid)[2] | >90%[8] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine (B6355638) in DMF)[2][3] | Acidic conditions, Hydrogenolysis[4][6] | Basic conditions[9][10] | >95% | |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Reduction (e.g., Zn dust in Acetic Acid)[3] | Acidic and Basic conditions, Hydrogenolysis[3] | Reductive conditions (e.g., Zn, Na/NH₃)[3] | High |
Experimental Protocols
Detailed methodologies for the selective cleavage of each protecting group are provided below.
1. Boc Group Deprotection (Acidic Cleavage)
This protocol describes the removal of the Boc group from an amine using Trifluoroacetic Acid (TFA).
-
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., anisole (B1667542) or thioanisole, optional)[7]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M concentration).
-
If the substrate contains nucleophilic residues like tryptophan or methionine, add a scavenger (1-2 equivalents) to trap the intermediate t-butyl cation.[4][7]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 25-50% v/v with DCM).[11]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate (B1210297) and carefully neutralize by washing with saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
2. Cbz Group Deprotection (Catalytic Hydrogenolysis)
This protocol details the removal of the Cbz group via hydrogenation using a palladium catalyst.
-
Materials:
-
Cbz-protected compound
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite™
-
-
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas from a balloon. For larger scales, a Parr hydrogenation apparatus is recommended.[11]
-
Stir the suspension vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
-
3. Fmoc Group Deprotection (Basic Cleavage)
This protocol outlines the standard procedure for Fmoc group removal using piperidine, common in Solid-Phase Peptide Synthesis (SPPS).[2]
-
Materials:
-
Fmoc-protected compound (e.g., on a resin for SPPS)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF[2]
-
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.[2]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 3 minutes, then drain the solution.[2]
-
Add a fresh portion of the deprotection solution and continue agitation for another 15-20 minutes.[2] The cleavage can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the filtrate.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.[2]
-
The resulting free amine on the resin is ready for the next synthetic step.
-
4. Troc Group Deprotection (Reductive Cleavage)
This protocol describes the cleavage of the Troc group using zinc dust in acetic acid.[3]
-
Materials:
-
Troc-protected compound
-
Acetic Acid (AcOH)
-
Zinc (Zn) dust
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Celite™
-
-
Procedure:
-
Dissolve the Troc-protected compound in acetic acid or a mixture of a solvent like THF and acetic acid.
-
Add an excess of activated zinc dust (5-10 equivalents) portion-wise to the solution at room temperature. The reaction is often exothermic.
-
Stir the suspension vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like DCM.
-
Filter the mixture through a pad of Celite™ to remove excess zinc and zinc salts. Wash the pad thoroughly with the solvent.
-
Wash the combined filtrate with a saturated NaHCO₃ solution to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Visualization of Protecting Group Strategies
The following diagrams illustrate the core concepts of orthogonal deprotection and comparative stability.
Caption: Orthogonal deprotection workflow.
Caption: Comparative stability of protecting groups.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chimia.ch [chimia.ch]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
